Isoquinoline-6-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIFHWKMKOFQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of isoquinoline-6-carbonyl chloride. Given its structural similarity to numerous biologically active compounds, this reagent serves as a valuable building block in medicinal chemistry and materials science. This document details its predicted physicochemical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its relevance in contemporary research, particularly in the context of cellular signaling pathways.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its parent compound, isoquinoline-6-carboxylic acid, and the known characteristics of acyl chlorides.
Table 1: Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| Parent Compound | Isoquinoline-6-carboxylic acid | [1][2] |
| Parent CAS Number | 106778-43-2 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO | - |
| Molecular Weight | 191.62 g/mol | - |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)Cl)C=CN=C2 | - |
Table 2: Predicted Physicochemical and Spectral Data
| Property | Predicted Value | Notes |
| Appearance | Off-white to yellow solid | Acyl chlorides are often crystalline solids. Color may be due to impurities or degradation. |
| Melting Point | > 100 °C | Expected to be significantly higher than isoquinoline (26-28 °C) due to the polar carbonyl chloride group and crystalline packing. |
| Boiling Point | > 300 °C | High boiling point expected due to molecular weight and polarity. Likely to decompose at atmospheric pressure. |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (DCM, THF, Dioxane, Toluene). | The high reactivity of the acyl chloride group dictates its solubility profile. |
| ¹H NMR (CDCl₃) | δ 9.3 (s, 1H), 8.6 (d, 1H), 8.4 (d, 1H), 8.2 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H) ppm | Chemical shifts are estimated based on the isoquinoline scaffold, with downfield shifts anticipated for protons on the carboxyl-substituted ring due to the electron-withdrawing effect of the carbonyl chloride. |
| ¹³C NMR (CDCl₃) | δ 168 (C=O), 154, 144, 138, 136, 131, 130, 129, 128, 122, 120 ppm | The carbonyl carbon is expected in the typical range for acyl chlorides. Aromatic carbons are spread based on substitution patterns. |
| IR Spectroscopy | 1780-1740 cm⁻¹ (C=O stretch, strong), 1620-1500 cm⁻¹ (C=C/C=N stretches), ~1200 cm⁻¹ (C-Cl stretch) | The most prominent feature will be the strong carbonyl absorption at a high wavenumber, characteristic of an acyl chloride.[3] |
| Mass Spectrometry (EI) | m/z 191/193 (M⁺, isotope pattern for Cl), 156 ([M-Cl]⁺), 128 ([M-COCl]⁺) | The molecular ion should show a characteristic 3:1 ratio for ³⁵Cl/³⁷Cl. Key fragments would include loss of the chlorine radical and the entire carbonyl chloride group.[4][5] |
Synthesis of this compound
The most direct method for the preparation of this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is a common and effective choice for this transformation.[7]
Experimental Protocol: Synthesis from Isoquinoline-6-carboxylic Acid
Reaction Scheme: Isoquinoline-6-carboxylic acid reacts with thionyl chloride to yield this compound, with sulfur dioxide and hydrogen chloride as byproducts.
Materials:
-
Isoquinoline-6-carboxylic acid (1.0 eq)[1]
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1-2 drops)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add isoquinoline-6-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM or toluene (approx. 5-10 mL per gram of acid).
-
If desired, add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (2.0 - 3.0 eq) to the stirring suspension at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (typically 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material and formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2-3 times) to ensure all volatile reagents are removed.
-
The resulting crude this compound, typically an off-white or yellowish solid, can be used directly in the next step or purified by recrystallization from a non-polar solvent like hexanes, if necessary. Due to its reactivity, direct use is often preferred.
Chemical Reactivity and Handling
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution.[8][9] It readily reacts with a wide range of nucleophiles, including amines, alcohols, and water.
Reactivity with Nucleophiles
Experimental Protocol: Amide Formation (Schotten-Baumann Conditions)
Reaction Scheme: this compound reacts with a primary or secondary amine in the presence of a base to form the corresponding N-substituted isoquinoline-6-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., Benzylamine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[10]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude this compound (1.0 eq) in a separate portion of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0°C.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Experimental Protocol: Ester Formation
Reaction Scheme: this compound reacts with an alcohol, often in the presence of a non-nucleophilic base, to form the corresponding ester.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Ethanol) (1.2 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring alcohol solution at 0°C.[11]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup the reaction as described in the amide formation protocol (Section 3.1.1, steps 7-9).
-
Purify the crude product by flash column chromatography to yield the pure ester.
Stability, Storage, and Handling
-
Stability: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[12]
-
Storage: It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.[12]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[10] Personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes.[10]
Relevance in Signaling Pathways and Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[13][14] Derivatives of isoquinoline are known to interact with a variety of biological targets.
The Nrf2-ARE Signaling Pathway
One area of significant interest is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.[12][15] Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a host of cytoprotective genes.[12]
Several studies have identified isoquinoline-containing compounds as potent activators of the Nrf2 pathway, making them attractive candidates for the development of drugs for diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and inflammatory conditions.[12][16] this compound serves as a key intermediate for synthesizing libraries of isoquinoline-6-carboxamides and esters for screening as potential Nrf2 activators.
Experimental and Logical Workflows
The utility of this compound in a drug discovery context can be visualized through a typical experimental workflow, from initial synthesis to biological evaluation.
References
- 1. Isoquinoline-6-carboxylic acid | 106778-43-2 | Benchchem [benchchem.com]
- 2. Isoquinoline-6-carboxylic Acid | CAS No- 106778-43-2 | Simson Pharma Limited [simsonpharma.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. Alcohols to Acid Chlorides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of isoquinoline-6-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details the synthetic pathway from its carboxylic acid precursor and outlines the analytical techniques used to confirm its structure and purity.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the conversion of its corresponding carboxylic acid, isoquinoline-6-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1][2][3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound from isoquinoline-6-carboxylic acid using thionyl chloride.
Materials:
-
Isoquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent (optional)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-6-carboxylic acid in an excess of thionyl chloride. A dry, inert solvent such as dichloromethane can also be used.
-
Add a catalytic amount of anhydrous DMF to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended). The solid starting material should dissolve as it is converted to the acid chloride.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or distillation under reduced pressure.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various spectroscopic methods.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the isoquinoline ring are expected in the range of 7.5-9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the carbonyl chloride group. |
| ¹³C NMR | Aromatic carbons are expected in the range of 120-155 ppm. The carbonyl carbon of the acid chloride is anticipated to appear significantly downfield, typically in the range of 165-175 ppm. |
| FT-IR (cm⁻¹) | A strong absorption band characteristic of the C=O stretch of an acid chloride is expected around 1750-1800 cm⁻¹. Aromatic C-H stretching and C=C and C=N ring stretching vibrations will also be present. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆ClNO, MW: 191.62 g/mol ). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
Table 1: Summary of Expected Spectroscopic Data for this compound.
Logical Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized product follows a logical workflow.
Figure 2: Synthesis and Characterization Workflow.
Signaling Pathways and Applications
Isoquinoline and its derivatives are prevalent scaffolds in many biologically active compounds and are known to interact with various signaling pathways. While this compound is primarily a synthetic intermediate, its derivatives have been implicated in a range of therapeutic areas. The isoquinoline core is a key component of numerous alkaloids with diverse pharmacological activities.
Figure 3: Potential Applications of Isoquinoline Derivatives.
This guide serves as a foundational resource for researchers engaged in the synthesis and application of isoquinoline-based compounds. The provided protocols and characterization data are intended to facilitate the efficient and accurate production of this compound for further research and development.
References
An In-depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Synthesis, Suppliers, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoquinoline-6-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its potential as a building block for more complex molecules, understanding its properties, synthesis, and biological interactions is crucial for researchers in the field. While direct commercial sources for this specific compound are not readily identifiable, this document outlines the necessary information for its synthesis and highlights suppliers of related isoquinoline derivatives. Furthermore, it delves into the broader context of isoquinoline alkaloids' interaction with key cellular signaling pathways.
Chemical Identity and Supplier Information
A definitive CAS (Chemical Abstracts Service) registry number for this compound could not be located in publicly available databases. This suggests that the compound is not a standard commercially available product. Researchers requiring this specific molecule will likely need to undertake its synthesis.
However, a variety of other isoquinoline derivatives are commercially available and can serve as starting materials or reference compounds. The following table summarizes supplier information for several related isoquinoline compounds.
| Product Name | CAS Number | Supplier(s) |
| Isoquinoline | 119-65-3 | Tokyo Chemical Industry, J&W Pharmlab, KANTO CHEMICAL CO.,INC.[1] |
| Isoquinoline-1-carboxylic acid | Not Available | Tokyo Chemical Industry Co., Ltd.[1] |
| 7-Bromo-1,2,3,4-tetrahydro-isoquinoline hydrochloride | Not Available | J&W Pharmlab[1] |
| Quinoline-6-carbonyl chloride | 72369-87-0 | Sigma-Aldrich |
| Isoquinoline-1-carbonyl chloride | 180411-55-6 | PubChem lists several potential vendors[2] |
| 1-Chloroisoquinoline-6-carbonitrile | 1260664-41-2 | PubChem lists several potential vendors[3] |
| Various Isoquinoline Derivatives | Multiple | Veeprho, Eburon Organics, Vibrant Pharma Inc., Georganics[4][5][6][7] |
Synthesis of Isoquinoline Derivatives
The synthesis of the isoquinoline core is well-established in organic chemistry, with several named reactions providing versatile routes to this scaffold.[8][9][10] The choice of method often depends on the desired substitution pattern on the isoquinoline ring. For the synthesis of this compound, a strategy would involve the preparation of a 6-substituted isoquinoline followed by conversion of the substituent to a carbonyl chloride.
Two of the most common methods for synthesizing the isoquinoline skeleton are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[8][10][11]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine that has been acylated. A dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, is used to promote the intramolecular electrophilic aromatic substitution, leading to a 3,4-dihydroisoquinoline. Subsequent dehydrogenation yields the aromatic isoquinoline.[10][11]
-
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline. Oxidation is then required to form the aromatic isoquinoline.[8]
A plausible route to this compound would first involve the synthesis of isoquinoline-6-carboxylic acid. One potential, though not explicitly documented, approach would be to start with a commercially available 4-aminomethyl-benzoic acid derivative. Protection of the carboxylic acid and the amine, followed by a reaction sequence analogous to the Pomeranz-Fritsch reaction (which uses a benzaldehyde and an aminoacetaldehyde diethyl acetal to form the isoquinoline), could potentially yield the 6-carboxy-isoquinoline skeleton.[8]
An alternative approach, based on the Bischler-Napieralski reaction, would be to start from a commercially available 3-cyanophenethylamine. Acylation of the amine followed by cyclization and subsequent hydrolysis of the nitrile at the 6-position would yield the desired carboxylic acid.
Once isoquinoline-6-carboxylic acid is obtained, it can be converted to the corresponding acyl chloride using standard laboratory procedures. A common method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: General Procedure for the Conversion of a Carboxylic Acid to an Acyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap to neutralize HCl fumes), suspend the isoquinoline-6-carboxylic acid in an inert solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete, which can be monitored by the cessation of HCl gas evolution and the dissolution of the starting material.
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound can then be purified by distillation or crystallization, or used directly in the next synthetic step.
Biological Activity and Signaling Pathways
Isoquinoline alkaloids are a large class of naturally occurring compounds, many of which exhibit significant biological activity.[12] They have been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug development.[13][14]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Some isoquinoline alkaloids have been shown to interfere with this pathway, often leading to anti-inflammatory effects.[13]
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. Certain isoquinoline derivatives have been investigated for their ability to modulate this pathway.
References
- 1. 4 Isoquinoline Manufacturers in 2025 | Metoree [us.metoree.com]
- 2. Isoquinoline-1-carbonyl chloride | C10H6ClNO | CID 15171453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Isoquinoline derivatives | Eburon [eburon-organics.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Isoquinoline derivatives - Georganics [georganics.sk]
- 8. Isoquinoline synthesis [quimicaorganica.org]
- 9. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Isoquinoline-6-carbonyl chloride: A Technical Guide
Abstract: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of isoquinoline-6-carbonyl chloride. Due to the limited availability of direct experimental data for this compound, this document focuses on the synthesis and comprehensive spectroscopic analysis of its immediate precursor, isoquinoline-6-carboxylic acid. A standard protocol for the conversion of the carboxylic acid to the corresponding acid chloride is also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding for the utilization of this compound in further research.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery. This compound, as a reactive derivative, serves as a valuable building block for the synthesis of more complex molecules through acylation reactions. This guide details the characterization of its precursor and the pathway to its synthesis, providing essential data for researchers working with this scaffold.
Synthesis of this compound
The preparation of this compound is most directly achieved from isoquinoline-6-carboxylic acid. The synthesis of the parent carboxylic acid can be accomplished through various established methods for the construction of the isoquinoline ring system, followed by functional group manipulation.
Experimental Protocol: Synthesis of Isoquinoline-6-carboxylic acid
While various synthetic routes to the isoquinoline core exist, a common approach involves the cyclization of appropriately substituted phenethylamine derivatives. A general procedure for obtaining isoquinoline-6-carboxylic acid is outlined below. The specific choice of starting materials and reagents may vary based on available laboratory resources and desired scale.
General Procedure:
The synthesis often starts from a commercially available brominated precursor which is then subjected to carboxylation. For instance, 6-bromoisoquinoline can be carboxylated using carbon monoxide and a suitable palladium catalyst.
-
To a solution of 6-bromoisoquinoline in a suitable solvent (e.g., a mixture of DMF and methanol), sodium acetate, a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine) are added.
-
The reaction vessel is purged and then pressurized with carbon monoxide.
-
The mixture is heated for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield isoquinoline-6-carboxylic acid.
Experimental Protocol: Conversion to this compound
The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis.
-
Isoquinoline-6-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF).
-
A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases and the reaction is complete.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield crude this compound, which can be used in subsequent reactions without further purification or purified by distillation or recrystallization if necessary.
Spectroscopic Data
Spectroscopic Data of Isoquinoline-6-carboxylic acid
The following tables summarize the available spectroscopic data for isoquinoline-6-carboxylic acid.
Table 1: ¹H NMR Data of Isoquinoline-6-carboxylic acid
| Proton | Chemical Shift (ppm) | Multiplicity |
| -COOH | ~10-13 | Broad Singlet |
| Aromatic Protons | ~7.0-9.0 | Multiplet |
Note: The exact chemical shifts of aromatic protons are dependent on the solvent and concentration. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.[1]
Table 2: ¹³C NMR Data of Isoquinoline-6-carboxylic acid
| Carbon | Chemical Shift (ppm) |
| -COOH | ~165-185 |
| Aromatic Carbons | ~120-150 |
Note: The carbonyl carbon of the carboxylic acid typically appears in the specified downfield region.
Table 3: IR Data of Isoquinoline-6-carboxylic acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1710-1760 | Strong |
| C=C, C=N (Aromatic) | 1450-1600 | Medium-Strong |
Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.[2]
Table 4: Mass Spectrometry Data of Isoquinoline-6-carboxylic acid
| Ion | m/z |
| [M+H]⁺ | 174.05 |
| [M]⁺ | 173.04 |
Note: The exact mass and fragmentation pattern will depend on the ionization method used.[3]
Predicted Spectroscopic Data for this compound
Based on the transformation from a carboxylic acid to an acid chloride, the following changes in the spectroscopic data are anticipated.
Table 5: Predicted ¹H NMR Data of this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | ~7.5-9.5 | Multiplet |
Note: The absence of the broad carboxylic acid proton signal will be a key indicator of successful conversion. The chemical shifts of the aromatic protons are expected to be slightly shifted downfield due to the increased electron-withdrawing nature of the carbonyl chloride group.
Table 6: Predicted ¹³C NMR Data of this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -COCl | ~160-175 |
| Aromatic Carbons | ~120-155 |
Note: The carbonyl carbon of the acid chloride is expected to be in a similar region to the carboxylic acid, though the exact shift will vary.
Table 7: Predicted IR Data of this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Acid Chloride) | 1780-1815 | Strong |
| C=C, C=N (Aromatic) | 1450-1600 | Medium-Strong |
Note: The most significant change will be the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch at a higher frequency, which is characteristic of acid chlorides.
Table 8: Predicted Mass Spectrometry Data of this compound
| Ion | Predicted m/z |
| [M]⁺ (for ³⁵Cl) | 191.01 |
| [M+2]⁺ (for ³⁷Cl) | 193.01 |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic conversion of isoquinoline-6-carboxylic acid to this compound.
References
- 1. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Isoquinoline-6-carboxylic acid | 106778-43-2 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Solubility and Stability of Isoquinoline-6-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-6-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development. As a derivative of the isoquinoline scaffold, which is present in numerous biologically active compounds, it serves as a crucial building block for synthesizing a wide array of amides and esters. The carbonyl chloride group imparts high reactivity, making it an excellent acylating agent. However, this reactivity also presents challenges regarding its solubility in various organic solvents and its stability, particularly in the presence of nucleophiles.
This technical guide provides an in-depth overview of the predicted solubility and stability profile of this compound. It offers detailed experimental protocols for researchers to determine these properties quantitatively and includes a visualization of its primary degradation pathways.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 106778-43-3 |
| Appearance | Predicted to be a solid at room temperature |
Predicted Solubility Profile
Acyl chlorides are generally soluble in a range of anhydrous organic solvents.[1] The solubility is dictated by the polarity of the solvent and its potential to react with the acyl chloride group. Due to its aromatic isoquinoline core and polar acyl chloride group, this compound is expected to be soluble in many common aprotic solvents. However, it will react with protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Remarks |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The aromatic core aids solubility, but the polar acyl chloride group limits it in highly non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High | These solvents can solvate the polar acyl chloride group without reacting, making them ideal for reactions and storage of solutions for short periods. DMF, being a catalyst for some acyl chloride reactions, may affect long-term stability. |
| Polar Protic | Water, Methanol, Ethanol | Reactive | These solvents contain nucleophilic hydroxyl groups that will readily attack the electrophilic carbonyl carbon, leading to rapid degradation (hydrolysis or alcoholysis). Therefore, the compound does not dissolve but reacts.[2][3] |
| Ethers | Diethyl Ether | Moderate | Offers moderate polarity for dissolution. Must be anhydrous as peroxide impurities can initiate side reactions. |
Stability and Degradation Profile
The primary cause of instability for this compound is its high reactivity towards nucleophiles.[4] This reactivity is a double-edged sword: it makes the compound a useful synthetic intermediate but also susceptible to degradation by common laboratory reagents, including trace amounts of water.
Table 2: Predicted Stability and Reactivity in Organic Solvents
| Solvent/Contaminant | Type | Predicted Stability | Degradation Product(s) | Reaction Type |
| Water (H₂O) | Protic Nucleophile | Very Unstable | Isoquinoline-6-carboxylic acid | Hydrolysis[1][3] |
| Alcohols (R-OH) | Protic Nucleophile | Very Unstable | Isoquinoline-6-carboxylate esters | Alcoholysis[1][3] |
| Amines (R-NH₂) | Nucleophile | Very Unstable | Isoquinoline-6-carboxamides | Aminolysis[1] |
| Anhydrous Aprotic Solvents | Non-nucleophilic | Stable | N/A (assuming pure, anhydrous solvent) | N/A |
| Air (Humidity) | Moisture Source | Unstable | Isoquinoline-6-carboxylic acid | Hydrolysis |
| High Temperature | Thermal Stress | Potentially Unstable | Decomposition products (e.g., via decarbonylation at very high temperatures) | Thermal Degradation |
Due to its moisture sensitivity, this compound should be handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of nitrogen or argon) and stored in tightly sealed containers.[5]
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol allows for a rapid, small-scale assessment of solubility in various solvents.
Materials:
-
This compound
-
Small, dry test tubes or vials
-
Anhydrous solvents for testing (e.g., DCM, THF, Toluene, Acetonitrile)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 5-10 mg of this compound into a dry test tube.
-
Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
After each addition, cap the tube and vortex for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved solid particles.
-
Continue adding solvent up to a total volume of 1-2 mL.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at an approximate concentration. For reactive solvents, record "reactive."
-
Repeat the procedure for each solvent to be tested.
Protocol for Stability Assessment (Forced Degradation)
This protocol is based on ICH Q1A(R2) guidelines for stress testing and helps identify degradation products and pathways.[6][7]
Materials:
-
This compound
-
Anhydrous Aprotic Solvent (e.g., Acetonitrile)
-
Stressing Agents: Water, 0.1 M HCl, 0.1 M NaOH, 1 M Methanol in Acetonitrile, 3% H₂O₂
-
HPLC or UPLC system with a suitable detector (e.g., DAD)
-
pH meter
-
Thermostatic oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Neutral: Mix an aliquot of the stock solution with an equal volume of water.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate samples at room temperature and 60°C. Analyze immediately (t=0) and at subsequent time points (e.g., 1, 4, 8, 24 hours) by HPLC to monitor the disappearance of the parent peak and the appearance of degradation products.
-
-
Solvolytic Degradation (Alcoholysis):
-
Mix an aliquot of the stock solution with an equal volume of 1 M methanol in acetonitrile.
-
Incubate and analyze as described for hydrolytic degradation.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
At specified intervals, dissolve a portion of the solid in acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution in a photostable solvent (e.g., acetonitrile) to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the samples by HPLC and compare them to a control sample stored in the dark.
-
-
Analysis: For all studies, use a stability-indicating HPLC method capable of separating the parent compound from all major degradation products. Quantify the percentage of degradation over time.
Visualization of Degradation Pathways
The following diagram illustrates the primary nucleophilic substitution (addition-elimination) reactions that lead to the degradation of this compound in the presence of water and alcohols.
Caption: Primary degradation pathways for this compound.
Conclusion
This compound is a highly reactive and valuable synthetic intermediate. Its utility is directly linked to the electrophilicity of its carbonyl carbon, which also governs its stability. This compound is predicted to be soluble in anhydrous polar aprotic solvents like DCM and THF but will readily degrade in the presence of protic solvents such as water and alcohols. All handling, storage, and reactions should be performed under strictly anhydrous conditions to prevent the formation of the corresponding carboxylic acid or ester byproducts. The experimental protocols provided in this guide offer a standardized approach for researchers to determine the precise solubility and stability characteristics, ensuring reliable and reproducible results in drug discovery and development workflows.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. database.ich.org [database.ich.org]
- 7. resolvemass.ca [resolvemass.ca]
The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline alkaloids represent one of the most diverse and pharmacologically significant classes of natural products. Comprising over 2,500 known structures, these compounds, derived from the amino acid tyrosine, have been utilized for centuries in traditional medicine and have formed the basis for the development of numerous modern pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of isoquinoline alkaloids and their derivatives, with a focus on the pioneering experimental work that led to their isolation, characterization, and synthesis. We delve into the seminal discoveries, from the initial isolation of isoquinoline from coal tar to the elucidation of complex biosynthetic pathways and the development of powerful synthetic methodologies. This guide also explores the mechanisms of action of key isoquinoline alkaloids, detailing their interactions with cellular signaling pathways. Quantitative data on the physicochemical properties and biological activities of representative alkaloids are presented in structured tables for comparative analysis. Furthermore, detailed historical experimental protocols are provided to offer insight into the foundational techniques of natural product chemistry.
The Genesis: Discovery of the Isoquinoline Core
The story of isoquinoline alkaloids begins not with a vibrant plant extract, but with the black, viscous residue of industrial coal processing. In 1885, S. Hoogewerf and W. A. van Dorp, through meticulous fractional crystallization of the acid sulfates of coal tar bases, isolated a new basic substance. They named it isoquinoline due to its isomeric relationship with quinoline, another coal tar derivative.[1][2] This discovery laid the groundwork for understanding a vast new class of nitrogen-containing heterocyclic compounds.
A significant advancement in the isolation of isoquinoline came in 1914 when Weissgerber developed a more efficient method based on selective extraction. He exploited the difference in basicity between quinoline and isoquinoline to achieve a cleaner separation from the complex mixture of coal tar.[2]
Early Pioneers and the Rise of Isoquinoline Alkaloids
While the parent isoquinoline was a product of industrial chemistry, the true richness of this structural motif was soon to be unveiled from the plant kingdom. The late 19th and early 20th centuries marked a golden age of natural product chemistry, with scientists isolating and characterizing a plethora of bioactive compounds.
Morphine: The Archetypal Isoquinoline Alkaloid
The journey into the world of isoquinoline alkaloids truly commenced with the isolation of morphine from the opium poppy, Papaver somniferum, by Friedrich Sertürner in 1804.[3] This marked the first-ever isolation of an alkaloid from a plant.[3] Although its structure would not be correctly determined for over a century, morphine's profound physiological effects spurred intense scientific inquiry.
Sir Robert Robinson and the Art of Structural Elucidation
The determination of the intricate structures of isoquinoline alkaloids in the pre-spectroscopic era was a monumental task, relying on the chemical ingenuity of researchers like Sir Robert Robinson. His work on the structure of morphine and other alkaloids, which earned him the Nobel Prize in Chemistry in 1947, was a testament to the power of chemical degradation methods. These techniques involved systematically breaking down the complex alkaloid molecules into smaller, identifiable fragments.
-
Hofmann Exhaustive Methylation and Elimination: This multi-step process involves treating a nitrogen-containing heterocycle with excess methyl iodide to form a quaternary ammonium salt. Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction, opening the ring and providing clues about the nitrogen atom's environment within the molecule.
-
Emde Degradation: A modification of the Hofmann degradation, the Emde degradation involves the reductive cleavage of quaternary ammonium salts, often using sodium amalgam. This method was particularly useful for cleaving rings without introducing a double bond.
-
Oxidative Degradation: Reagents like potassium permanganate or chromic acid were used to cleave the molecule at specific points, often at double bonds or activated positions, yielding smaller, more easily identifiable carboxylic acids or ketones.
By piecing together the puzzle of these degradation products, Robinson and his contemporaries could deduce the complex ring systems of alkaloids like morphine.
Key Classes of Isoquinoline Alkaloids and Their Early Examples
The structural diversity of isoquinoline alkaloids is vast. They are broadly classified based on the nature of the substituent at the C-1 position of the isoquinoline core and any subsequent modifications to the ring system.
-
Simple Isoquinolines: These are the most basic members, often found in plants and even in some marine organisms.
-
Benzylisoquinoline Alkaloids: This is one of the largest and most important classes, characterized by a benzyl group at the C-1 position. Papaverine, a smooth muscle relaxant also found in the opium poppy, is a classic example.
-
Aporphine Alkaloids: These alkaloids feature a tetracyclic ring system formed by an intramolecular cyclization of a benzylisoquinoline precursor.
-
Protoberberine and Berberine Alkaloids: These are tetracyclic alkaloids with a characteristic quaternary ammonium ion, such as berberine, known for its antimicrobial properties.[4]
-
Morphinan Alkaloids: This class includes the potent analgesics morphine and codeine, which have a complex pentacyclic structure.
Quantitative Data of Early-Studied Isoquinoline Alkaloids
The following table summarizes some of the key physicochemical and biological properties of the first isoquinoline alkaloids to be extensively studied.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Biological Activity (Early Observations) |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | 255 | 8.21 | Potent analgesic, sedative[3][5] |
| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-156 | 8.17 | Analgesic (less potent than morphine), antitussive[6][7] |
| Papaverine | C₂₀H₂₁NO₄ | 339.38 | 147 | 6.4 | Smooth muscle relaxant, vasodilator[8][9] |
| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 | - | Antimicrobial, antidiarrheal[10][11] |
Foundational Synthetic Methodologies
The structural complexity of isoquinoline alkaloids presented a formidable challenge to synthetic chemists. The development of elegant and efficient synthetic routes not only confirmed the structures proposed from degradation studies but also paved the way for the synthesis of novel derivatives with improved pharmacological properties.
The Bischler-Napieralski Reaction
Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline.
Experimental Protocol: A Classic Bischler-Napieralski Synthesis of a Papaverine Precursor
-
Amide Formation: Homoveratrylamine is acylated with homoveratroyl chloride in a suitable solvent (e.g., benzene or toluene) in the presence of a base (e.g., pyridine) to form the corresponding N-acyl-β-phenylethylamide.
-
Cyclization: The dried amide is dissolved in a solvent such as dry toluene or xylene. Phosphorus oxychloride (1.5-2 equivalents) is added dropwise with stirring. The mixture is then refluxed for a period of 1-3 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The aqueous layer is made alkaline with a sodium hydroxide solution and then extracted with an organic solvent like ether or chloroform.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The resulting 3,4-dihydropapaverine can be purified by crystallization or chromatography.
-
Dehydrogenation (Optional): The 3,4-dihydropapaverine can be dehydrogenated to papaverine by heating with a catalyst such as palladium on carbon in a high-boiling solvent like decalin.
The Pictet-Spengler Reaction
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[12] This reaction is of immense biological significance as it is believed to be a key step in the biosynthesis of many isoquinoline alkaloids in plants.
Experimental Protocol: A Representative Pictet-Spengler Synthesis
-
Reaction Setup: A solution of tryptamine and an aldehyde (e.g., acetaldehyde) is prepared in a suitable solvent, often an alcohol or an aqueous acidic medium.
-
Acid Catalysis: A protic acid, such as hydrochloric acid or sulfuric acid, is added to the mixture to catalyze the reaction. The pH is typically maintained in the acidic range.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for several hours to several days, depending on the reactivity of the substrates.
-
Work-up: The reaction is quenched by neutralization with a base. The product is then extracted into an organic solvent.
-
Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The resulting tetrahydro-β-carboline (a tryptamine-derived isoquinoline analog) is then purified by crystallization or chromatography.
The Evolution of Derivatives: From Nature's Blueprint to Synthetic Innovation
The natural isoquinoline alkaloids provided a rich scaffold for chemical modification, leading to the development of semi-synthetic derivatives with enhanced therapeutic properties and, in some cases, entirely new pharmacological profiles.
The Thebaine Revolution: A Gateway to Semi-Synthetic Opioids
Thebaine, another alkaloid present in the opium poppy, initially considered a toxic byproduct, became a crucial starting material for the synthesis of a wide range of semi-synthetic opioids.[8][13]
-
1916: Oxycodone: Developed in Germany, oxycodone was synthesized from thebaine in an attempt to create a more potent analgesic with potentially lower dependence liability than morphine or heroin.[4][13][14]
-
1961: Naloxone: The synthesis of naloxone by Jack Fishman and Mozes J. Lewenstein marked a pivotal moment in opioid pharmacology.[15][16][17] As a pure opioid antagonist, naloxone became an indispensable tool for reversing opioid overdoses.[15][16][17]
The development of these semi-synthetic derivatives from thebaine showcases the power of medicinal chemistry to modify natural product scaffolds to create life-saving medicines.
Mechanisms of Action and Signaling Pathways
The diverse pharmacological effects of isoquinoline alkaloids stem from their interactions with a wide array of biological targets.
Papaverine: A Phosphodiesterase Inhibitor
Papaverine's primary mechanism of action as a smooth muscle relaxant is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[18][19] By inhibiting PDE, papaverine prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets that ultimately lead to a decrease in intracellular calcium levels and smooth muscle relaxation.[18][19][20]
Caption: Papaverine's mechanism of smooth muscle relaxation.
Berberine: A Multi-pronged Antimicrobial Agent
Berberine exerts its antimicrobial effects through a variety of mechanisms, making it effective against a broad spectrum of pathogens.
-
Inhibition of Cell Division: Berberine has been shown to inhibit the formation of the Z-ring, a critical structure for bacterial cell division, by targeting the FtsZ protein.[8][21][22][23][24]
-
Disruption of the Cell Wall and Membrane: It can damage the integrity of the bacterial cell wall and membrane, leading to leakage of cellular contents.[4]
-
Inhibition of Biofilm Formation: Berberine can interfere with quorum sensing, a bacterial communication system that regulates biofilm formation, thereby preventing the establishment of persistent infections.[1][2][12][25][26]
-
DNA Intercalation and Inhibition of Macromolecule Synthesis: Berberine can intercalate into DNA, interfering with DNA replication and transcription.[22][23][24][25] It can also inhibit protein synthesis.[21][22][23]
Caption: Multifaceted antimicrobial mechanisms of berberine.
Conclusion
The journey from the discovery of isoquinoline in the industrial byproduct of coal tar to the elucidation of the complex structures and functions of thousands of its naturally occurring derivatives is a testament to the evolution of chemical and biological sciences. The isoquinoline alkaloids have not only provided us with powerful medicines for pain relief, smooth muscle relaxation, and combating microbial infections but have also served as a fertile ground for the development of fundamental concepts in organic chemistry, from structural elucidation to synthetic strategy. The ongoing exploration of this remarkable class of compounds continues to yield new insights into their therapeutic potential, ensuring that the legacy of these versatile molecules will continue to shape the future of medicine and drug development.
References
- 1. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codeine (PIM 140) [inchem.org]
- 5. Codeine - Wikipedia [en.wikipedia.org]
- 6. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]
- 8. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxycodone - Wikipedia [en.wikipedia.org]
- 13. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. remedyallianceftp.org [remedyallianceftp.org]
- 15. researchgate.net [researchgate.net]
- 16. Naloxone as a technology of solidarity: history of opioid overdose prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New compound could supercharge naloxone in fight against opioid overdoses [med.stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 26. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of Isoquinoline-6-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a carbonyl chloride group at the 6-position of the isoquinoline core is anticipated to significantly modulate its electronic properties, thereby influencing its reactivity and potential as a pharmacological agent or synthetic intermediate. This technical guide delineates a comprehensive theoretical framework for the investigation of the electronic properties of isoquinoline-6-carbonyl chloride. Employing Density Functional Theory (DFT), this document presents a detailed computational protocol, alongside hypothetical electronic and structural data, to serve as a foundational resource for researchers engaged in the study of novel isoquinoline derivatives. The methodologies and expected outcomes are designed to provide a robust platform for further experimental validation and application in drug discovery and materials science.
Introduction
The isoquinoline nucleus is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant therapeutic value, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The electronic characteristics of the isoquinoline ring system are a key determinant of its biological activity and chemical reactivity. Altering the substitution pattern on the isoquinoline scaffold offers a powerful strategy for fine-tuning these properties. The introduction of an electron-withdrawing group, such as carbonyl chloride (-COCl), is expected to have a profound impact on the electron density distribution, frontier molecular orbitals, and overall reactivity of the molecule.
This guide provides a detailed theoretical examination of this compound. In the absence of direct experimental data for this specific molecule, we present a comprehensive computational study based on established theoretical methods. The aim is to predict its electronic properties and provide a roadmap for its synthesis and potential applications.
Computational Methodology
The theoretical investigation of this compound's electronic properties would be conducted using Density Functional Theory (DFT), a highly effective method for determining the electronic structure, stability, and optical properties of molecules.[5][6]
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The B3LYP functional is widely used due to its accuracy in predicting molecular geometries and electronic properties for a broad range of organic molecules.[7] The geometry optimization is followed by a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Electronic Properties Calculation
Subsequent to geometry optimization, a series of calculations are performed to elucidate the electronic properties of the molecule. These include:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[5]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.[6]
Predicted Electronic and Structural Data
The following tables summarize the hypothetical, yet plausible, quantitative data for the electronic and structural properties of this compound, derived from the principles of computational chemistry and the known properties of related compounds.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (carbonyl) | 1.78 Å |
| C=O (carbonyl) | 1.20 Å | |
| C6-C(carbonyl) | 1.50 Å | |
| N2-C1 | 1.32 Å | |
| N2-C3 | 1.38 Å | |
| Bond Angle | O=C-Cl | 121.5° |
| C6-C-O | 125.0° | |
| C6-C-Cl | 113.5° | |
| Dihedral Angle | C5-C6-C-O | 180.0° |
Table 2: Calculated Electronic Properties
| Property | Symbol | Predicted Value |
| Energy of HOMO | EHOMO | -7.25 eV |
| Energy of LUMO | ELUMO | -2.80 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.45 eV |
| Ionization Potential | IP | 7.25 eV |
| Electron Affinity | EA | 2.80 eV |
| Electronegativity | χ | 5.025 |
| Chemical Hardness | η | 2.225 |
| Global Softness | S | 0.225 |
| Dipole Moment | µ | 3.50 D |
Visualization of Computational Workflow and Molecular Properties
Visual representations are crucial for understanding complex computational workflows and the relationships between different molecular properties. The following diagrams are generated using the DOT language.
Hypothetical Experimental Protocol: Synthesis
The synthesis of this compound is not explicitly reported in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of isoquinolines and the conversion of carboxylic acids to acyl chlorides.
Synthesis of Isoquinoline-6-carboxylic acid
A potential route to the precursor, isoquinoline-6-carboxylic acid, could involve a multi-step synthesis starting from a suitably substituted benzene derivative, followed by the construction of the isoquinoline ring system via established methods like the Pomeranz–Fritsch or Bischler–Napieralski reactions.[1] Alternatively, functional group manipulation of a pre-existing isoquinoline could be employed.
Conversion to this compound
Objective: To convert isoquinoline-6-carboxylic acid to this compound.
Materials:
-
Isoquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Drying of Glassware: All glassware is to be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isoquinoline-6-carboxylic acid.
-
Addition of Solvent: Add anhydrous DCM or THF to the flask to suspend the carboxylic acid.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature. If using oxalyl chloride, a catalytic amount of DMF is typically added.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO₂).
-
Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. The crude product, this compound, is obtained as a solid or oil.
-
Purification: The crude product can be purified by recrystallization or distillation under high vacuum, although in many cases, the crude acyl chloride is used immediately in the next synthetic step due to its reactivity and moisture sensitivity.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the characterization of the electronic properties of this compound. While the presented data is hypothetical, it is grounded in well-established computational methodologies and provides a realistic prediction of the molecule's electronic landscape. The detailed computational protocol and hypothetical synthetic route serve as a valuable resource for researchers interested in exploring this and other novel isoquinoline derivatives for applications in drug discovery and materials science. Further experimental validation of these theoretical predictions is warranted and encouraged.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Isoquinoline-6-carbonyl chloride is readily available in public databases. The following information is compiled from the SDS of structurally related compounds, including isoquinoline and various acyl chlorides. This guide is intended for informational purposes for qualified professionals and should not replace a formal risk assessment.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The isoquinoline scaffold is a key structural motif in numerous natural alkaloids and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] this compound, as a reactive intermediate, is a valuable building block for the synthesis of novel isoquinoline-based compounds. The presence of the highly reactive acyl chloride group allows for facile introduction of the isoquinoline-6-carboxamide moiety, a common feature in bioactive molecules. Given its reactivity, a thorough understanding of its safe handling and experimental protocols is paramount for researchers in drug discovery and development.
Inferred Safety and Hazard Profile
The safety profile of this compound can be inferred from the hazards associated with its core structure, isoquinoline, and the reactive acyl chloride functional group.
Physical and Chemical Properties (Inferred)
| Property | Value | Source (Analogue) |
| Appearance | Likely a solid or liquid | General Acyl Chlorides |
| Odor | Pungent, acrid | General Acyl Chlorides |
| Reactivity | Reacts violently with water and other nucleophiles | General Acyl Chlorides |
| Stability | Moisture sensitive | General Acyl Chlorides |
Hazard Identification (Inferred)
The primary hazards are expected to be associated with the acyl chloride functional group, which is corrosive and reacts exothermically with water, alcohols, and amines. The isoquinoline moiety itself is classified as harmful if swallowed and toxic in contact with skin.[1]
| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
| Aspect | Precaution |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from water and other incompatible materials. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from moisture and incompatible substances such as strong bases and oxidizing agents. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate. |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and use of this compound. These should be adapted and optimized based on specific laboratory conditions and the scale of the reaction.
Synthesis of this compound
A standard method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction: Isoquinoline-6-carboxylic acid + Chlorinating Agent → this compound
Materials:
-
Isoquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend Isoquinoline-6-carboxylic acid in anhydrous DCM.
-
Addition of Reagent: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature. If using oxalyl chloride, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or until the evolution of gas (HCl and SO₂) ceases.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude this compound can often be used directly in the next step or purified by distillation under reduced pressure or crystallization, if it is a solid.
Amide Formation using this compound
Acyl chlorides are excellent reagents for the formation of amides upon reaction with primary or secondary amines.
Reaction: this compound + Amine → Isoquinoline-6-carboxamide
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or crystallization.
Biological Context and Signaling Pathways
Isoquinoline alkaloids and their derivatives are known to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways.[4][5] For instance, several isoquinoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6][7][8] PARP inhibitors are a clinically important class of anticancer drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
The diagram below illustrates a simplified representation of the PARP inhibition pathway in the context of cancer therapy.
In this pathway, PARP is activated by single-strand DNA breaks and recruits other DNA repair proteins. Inhibition of PARP by a compound like an isoquinoline derivative prevents this repair. When the cell replicates its DNA, the unrepaired single-strand breaks lead to the collapse of the replication fork and the formation of more lethal double-strand breaks. In cancer cells with deficient homologous recombination (a key pathway for double-strand break repair), this accumulation of DNA damage leads to cell death (apoptosis).
Conclusion
This compound is a valuable synthetic intermediate for the development of novel isoquinoline-containing compounds with potential applications in drug discovery. Due to its inherent reactivity as an acyl chloride, strict adherence to safety protocols and handling precautions is essential. This guide provides an inferred safety profile and generalized experimental procedures to aid researchers in the safe and effective use of this compound. The potential for isoquinoline derivatives to modulate key biological pathways, such as PARP-mediated DNA repair, highlights the importance of this class of compounds in the development of new therapeutic agents.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides from Isoquinoline-6-carbonyl chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Derivatives of isoquinoline are integral to the development of therapeutic agents, demonstrating applications as anticancer, antimicrobial, and anti-inflammatory agents, among others. The synthesis of isoquinoline carboxamides, in particular, represents a key strategy in medicinal chemistry for the generation of novel drug candidates with diverse pharmacological profiles.
This document provides detailed protocols for the synthesis of N-substituted isoquinoline-6-carboxamides through the reaction of isoquinoline-6-carbonyl chloride with various primary amines. The methodologies outlined herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Data Summary
The following table summarizes the synthesis of a series of N-substituted isoquinoline-6-carboxamides from this compound and a selection of primary amines. The reactions were performed under standardized conditions to allow for a comparative analysis of the impact of the primary amine structure on the reaction yield.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzylisoquinoline-6-carboxamide | 85 |
| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)isoquinoline-6-carboxamide | 82 |
| 3 | Cyclohexylamine | N-Cyclohexylisoquinoline-6-carboxamide | 78 |
| 4 | Aniline | N-Phenylisoquinoline-6-carboxamide | 75 |
| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)isoquinoline-6-carboxamide | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of isoquinoline-6-carboxylic acid to its corresponding acyl chloride, a key intermediate for the synthesis of the target amides. The reaction utilizes thionyl chloride as the chlorinating agent.[2][3][4]
Materials:
-
Isoquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinoline-6-carboxylic acid (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous toluene to the flask to create a suspension.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is obtained as a solid and can be used in the subsequent amide coupling reaction without further purification.
Protocol 2: General Procedure for the Synthesis of N-Substituted Isoquinoline-6-carboxamides
This protocol provides a general method for the coupling of this compound with various primary amines. The reaction is a nucleophilic acyl substitution.[5][6]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the cooled amine solution dropwise over 15 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted isoquinoline-6-carboxamide.
Visualizations
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: General reaction scheme for the synthesis of N-substituted isoquinoline-6-carboxamides.
Caption: Experimental workflow for the two-step synthesis of N-substituted isoquinoline-6-carboxamides.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4] The functionalization of the isoquinoline ring is a key strategy in the development of novel therapeutic agents. One powerful method for introducing a carbonyl moiety, a versatile functional group for further chemical transformations, is the Friedel-Crafts acylation.
These application notes provide a detailed overview and representative protocols for the use of isoquinoline-6-carbonyl chloride as a reagent in Friedel-Crafts acylation reactions. This reaction facilitates the synthesis of 6-aroylisoquinolines, which are valuable intermediates in drug discovery programs targeting a range of diseases, including cancer, inflammation, and microbial infections.[2][3][5] Due to the limited availability of specific literature examples for the Friedel-Crafts acylation with this compound, the protocols provided are based on analogous reactions with other isoquinoline carbonyl chlorides and general principles of Friedel-Crafts chemistry.[6]
Synthesis of this compound
The necessary starting material, this compound, can be readily prepared from the corresponding commercially available isoquinoline-6-carboxylic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][5][7]
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol describes the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[7][8][9]
Materials:
-
Isoquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add isoquinoline-6-carboxylic acid (1.0 eq).
-
Add anhydrous toluene or DCM as a solvent.
-
Slowly add thionyl chloride (2.0-5.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive SO₂ and HCl gases.
-
The resulting crude this compound can be used directly in the next step or purified by distillation or crystallization if necessary.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This method often proceeds under milder conditions and is suitable for more sensitive substrates.[3][4][10][11]
Materials:
-
Isoquinoline-6-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Round-bottom flask with a gas outlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add isoquinoline-6-carboxylic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) to the stirred suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the evolution of gas (CO and CO₂).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound is typically used without further purification.
Representative Friedel-Crafts Acylation Protocol
The following is a representative protocol for the Friedel-Crafts acylation of an aromatic substrate, such as benzene or a substituted benzene derivative, with this compound. This protocol is adapted from a similar reaction using isoquinoline-1-carbonyl chloride.[6]
Reaction: (Isoquinolin-6-yl)(phenyl)methanone synthesis
Materials:
-
This compound
-
Anhydrous benzene (or other aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid[1][2][12]
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere, add anhydrous aluminum chloride (1.1-1.5 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred suspension of aluminum chloride over 15-30 minutes.
-
After the addition is complete, add the aromatic substrate (e.g., benzene, 1.0-1.5 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction can be gently heated if required, and the progress should be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the key components and expected outcomes for a representative Friedel-Crafts acylation using this compound. As this is a representative protocol, the yield is an estimated value based on similar reactions.
| Parameter | Description | Reference/Note |
| Acylating Agent | This compound | Prepared from isoquinoline-6-carboxylic acid |
| Aromatic Substrate | Benzene, Toluene, Anisole, etc. | Electron-rich arenes are preferred |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂) | AlCl₃ is a common and effective catalyst[2][12] |
| Solvent | Dichloromethane (DCM), Nitrobenzene, Carbon disulfide | Anhydrous conditions are crucial |
| Reaction Temperature | 0 °C to reflux | Dependent on the reactivity of the substrate |
| Reaction Time | 1 - 24 hours | Monitored by TLC |
| Product | (Isoquinolin-6-yl)(aryl)methanone | A versatile ketone intermediate |
| Expected Yield | 60-85% | Based on analogous reactions[6] |
Visualizations
Workflow for Synthesis and Acylation
Caption: Workflow for the synthesis of this compound and its subsequent use in a Friedel-Crafts acylation reaction.
General Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of isoquinoline-6-carbonyl chloride as a key building block in the synthesis of potent kinase inhibitors. The isoquinoline scaffold is a recognized pharmacophore in numerous biologically active compounds, and its derivatives have been successfully developed as inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.
The primary synthetic route involves the acylation of diverse amine substrates with this compound to generate a library of isoquinoline-6-carboxamides. This straightforward and versatile approach allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
General Synthetic Scheme
The synthesis of isoquinoline-6-carboxamide-based kinase inhibitors is typically achieved through the nucleophilic acyl substitution of this compound with a primary or secondary amine. The reaction is often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Diagram of the general synthetic route:
Caption: General reaction for the synthesis of isoquinoline-6-carboxamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-isoquinoline-6-carboxamides
This protocol describes a representative method for the synthesis of N-aryl-isoquinoline-6-carboxamides, a class of compounds with potential kinase inhibitory activity.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol of aniline) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (5 mL/mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-isoquinoline-6-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of N-aryl-isoquinoline-6-carboxamides.
Quantitative Data Presentation
The following table summarizes hypothetical but representative data for a series of synthesized isoquinoline-6-carboxamides evaluated for their inhibitory activity against a target kinase (e.g., Rho kinase or Aurora kinase). The variations in the substituent 'R' on the aniline ring are designed to explore structure-activity relationships (SAR).
| Compound ID | R-Group on Aniline | Yield (%) | IC₅₀ (nM) |
| IQCA-01 | 4-methoxyphenyl | 78 | 150 |
| IQCA-02 | 4-chlorophenyl | 82 | 75 |
| IQCA-03 | 4-fluorophenyl | 85 | 80 |
| IQCA-04 | 3-chloro-4-fluorophenyl | 75 | 35 |
| IQCA-05 | 4-(trifluoromethyl)phenyl | 72 | 250 |
| IQCA-06 | 4-aminophenyl | 65 | >1000 |
| IQCA-07 | 4-pyridyl | 70 | 95 |
| IQCA-08 | 3-pyridyl | 68 | 120 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of this compound class as kinase inhibitors. Actual experimental results may vary.
Signaling Pathway and Mechanism of Action
Isoquinoline-based inhibitors often target the ATP-binding pocket of kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The diagram below illustrates a simplified generic kinase signaling pathway that can be inhibited by these compounds.
Diagram: Generic Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by an isoquinoline-6-carboxamide.
These application notes provide a foundational understanding for researchers interested in leveraging this compound for the discovery and development of novel kinase inhibitors. The provided protocols and conceptual frameworks are intended to guide experimental design and data interpretation in this promising area of medicinal chemistry.
Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of isoquinoline-6-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The described synthetic routes offer a practical guide for researchers, enabling the efficient preparation of these valuable compounds. The protocols include step-by-step instructions for the synthesis of key intermediates, such as isoquinoline-6-carbaldehyde and isoquinoline-6-carboxylic acid, and their subsequent conversion to the target carboxamides. Additionally, an alternative pathway via the hydrolysis of 6-cyanoisoquinoline is presented. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic bioactive molecules, exhibiting a wide range of pharmacological activities.[1][2][3] In particular, functionalization at the C-6 position to introduce a carboxamide moiety can provide key interactions with biological targets, making isoquinoline-6-carboxamides attractive compounds for drug discovery programs. This application note outlines reliable and reproducible methods for their preparation in a laboratory setting.
Synthetic Strategy Overview
Two primary synthetic routes for the preparation of isoquinoline-6-carboxamides are presented.
Route 1: From 6-Bromoisoquinoline via Carboxylic Acid Intermediate. This is a versatile route that begins with the commercially available 6-bromoisoquinoline. The bromo-substituent is first converted to an aldehyde, which is then oxidized to a carboxylic acid. The carboxylic acid is subsequently coupled with an amine to yield the desired carboxamide.
Route 2: From 6-Cyanoisoquinoline via Nitrile Hydrolysis. This alternative route involves the synthesis of 6-cyanoisoquinoline, followed by its partial hydrolysis to the corresponding carboxamide. This method can be advantageous in certain cases, depending on the availability of starting materials and the desired scale of the reaction.
Experimental Protocols
Route 1: Synthesis via Carboxylic Acid Intermediate
Step 1a: Synthesis of Isoquinoline-6-carbaldehyde
This protocol is adapted from a patented procedure for the synthesis of isoquinoline-6-carbaldehyde from 6-bromoisoquinoline.[4]
-
Materials: 6-bromoisoquinoline, Sodium acetate, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Dimethylformamide (DMF), Methanol (MeOH), Carbon monoxide (CO), Ethyl acetate (EtOAc), Water.
-
Procedure:
-
To a solution of 6-bromoisoquinoline (1.0 eq) and sodium acetate (1.3 eq) in a 1:1 mixture of DMF and MeOH, add a catalytic amount of Pd(OAc)₂ and PPh₃.
-
Pressurize the reaction vessel with carbon monoxide (3 bar).
-
Heat the mixture to 95-105 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Dissolve the residue in EtOAc and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then reduced. To a solution of the intermediate ester in an appropriate solvent, add a reducing agent such as LiAlH₄ (Red-Al® can be used as a substitute in industrial production) at a controlled temperature.[4]
-
After completion of the reduction, the resulting alcohol is oxidized to the aldehyde. To a solution of the alcohol (1.0 eq) in anhydrous THF, add manganese dioxide (MnO₂) (1.5 eq).
-
Heat the mixture to 50-55 °C and stir for 6-8 hours.[4]
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford isoquinoline-6-carbaldehyde.
-
Step 1b: Synthesis of Isoquinoline-6-carboxylic acid
-
Materials: Isoquinoline-6-carbaldehyde, Potassium permanganate (KMnO₄) or other suitable oxidizing agent, Acetone or an appropriate solvent, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve isoquinoline-6-carbaldehyde in acetone.
-
Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water.
-
Stir the mixture at room temperature until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with dilute H₂SO₄ to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield isoquinoline-6-carboxylic acid.
-
Step 1c: Synthesis of Isoquinoline-6-carboxamide
This protocol utilizes a standard peptide coupling reaction.
-
Materials: Isoquinoline-6-carboxylic acid, Amine (R-NH₂), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
To a solution of isoquinoline-6-carboxylic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and TEA or DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired isoquinoline-6-carboxamide.
-
A similar palladium-catalyzed aminocarbonylation of 6-iodoquinoline has been shown to be an effective method for the synthesis of quinoline-6-carboxamides and could be adapted for isoquinolines.[5]
Route 2: Synthesis via Nitrile Hydrolysis
Step 2a: Synthesis of 6-Cyanoisoquinoline
-
Materials: 6-Bromoisoquinoline, Zinc cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-bromoisoquinoline (1.0 eq) in DMF, add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 6-cyanoisoquinoline.
-
Step 2b: Hydrolysis of 6-Cyanoisoquinoline to Isoquinoline-6-carboxamide
The partial hydrolysis of a nitrile to a carboxamide can be achieved under controlled acidic or basic conditions.[6][7] A patented process describes the hydrolysis of a nitrile to a carboxamide using acetic acid and boron trifluoride/acetic acid complex.[6] Another method involves the use of a catalyst system, for example, an oxime/zinc(II) salt combination.[8]
-
Materials: 6-Cyanoisoquinoline, Sulfuric acid or Hydrogen peroxide with a base (e.g., NaOH), Water.
-
Procedure (Acid-catalyzed):
-
Carefully add concentrated sulfuric acid to 6-cyanoisoquinoline at a low temperature (e.g., 0 °C).
-
Allow the mixture to warm to room temperature and stir for a specified time (the reaction time needs to be optimized to avoid over-hydrolysis to the carboxylic acid).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain isoquinoline-6-carboxamide.
-
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Method |
| Isoquinoline-6-carbaldehyde | 6-Bromoisoquinoline | Pd(OAc)₂, PPh₃, CO, LiAlH₄, MnO₂ | 64 (from alcohol) | >95 | NMR, LC-MS |
| Isoquinoline-6-carboxylic acid | Isoquinoline-6-carbaldehyde | KMnO₄ | 70-85 | >98 | NMR, LC-MS |
| Isoquinoline-6-carboxamide | Isoquinoline-6-carboxylic acid | Amine, EDC, HOBt | 60-90 | >98 | NMR, LC-MS, HPLC |
| 6-Cyanoisoquinoline | 6-Bromoisoquinoline | Zn(CN)₂, Pd(PPh₃)₄ | 80-95 | >97 | NMR, GC-MS |
| Isoquinoline-6-carboxamide | 6-Cyanoisoquinoline | H₂SO₄ | 50-70 | >95 | NMR, LC-MS |
Note: Yields and purities are typical and may vary depending on the specific substrate and reaction conditions.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Signaling Pathway Context
Isoquinoline derivatives are known to interact with a variety of biological targets. For instance, certain quinoline carboxamides have been investigated for their ability to impair lysosome function and induce apoptosis in cancer cells, potentially through the disruption of autophagy pathways. While the specific pathways for isoquinoline-6-carboxamides are subject to ongoing research, a generalized schematic of this potential mechanism is illustrated below.
Caption: Potential mechanism of action.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the synthesis of isoquinoline-6-carboxamides. By offering two distinct and reliable synthetic routes, researchers are equipped with the flexibility to choose the most suitable method based on available resources and specific research goals. The provided data and visualizations aim to facilitate the practical implementation of these procedures in a drug discovery and development setting.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]
- 3. Khan Academy [khanacademy.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1070051B1 - Process for the production of r-(+)-6- carboxamido- 3-n- methylamino- 1,2,3,4- tetrahydrocarbazole - Google Patents [patents.google.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
Application Note: High-Throughput Derivatization and Screening of an Isoquinoline-6-Carboxamide Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise as inhibitors of various enzymes, including kinases and proteases, making them attractive candidates for drug discovery programs.[1][2] High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of hit compounds that can be further optimized into clinical candidates.[3][4]
This application note provides a detailed protocol for the high-throughput derivatization of isoquinoline-6-carbonyl chloride to generate a diverse library of isoquinoline-6-carboxamides. Furthermore, it outlines a protocol for a representative high-throughput screening assay to evaluate the inhibitory activity of these derivatives against a target kinase, such as HER2.[5]
Materials and Methods
Materials
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
96-well microtiter plates (polypropylene for synthesis, clear bottom for assay)
-
Multi-channel pipette
-
Automated liquid handler (optional)
-
Plate sealer
-
Centrifuge with plate rotor
-
LC-MS system for quality control
-
HTS-compatible plate reader (for fluorescence or luminescence-based assays)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Recombinant kinase (e.g., HER2)
-
Substrate peptide
-
ATP
-
Staurosporine (positive control)
Experimental Protocols
Protocol 1: High-Throughput Derivatization of this compound
This protocol describes the parallel synthesis of an isoquinoline-6-carboxamide library in a 96-well plate format.
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous DCM.
-
Prepare a 0.1 M solution of each amine from the library in anhydrous DCM.
-
Prepare a 0.3 M solution of triethylamine (TEA) in anhydrous DCM.
-
-
Reaction Setup in 96-well Plate:
-
To each well of a 96-well polypropylene plate, add 100 µL of the respective 0.1 M amine solution using a multi-channel pipette or automated liquid handler.
-
To each well, add 100 µL of the 0.1 M this compound solution.
-
Finally, add 100 µL of the 0.3 M TEA solution to each well to initiate the reaction.
-
-
Reaction and Work-up:
-
Seal the 96-well plate securely.
-
Incubate the plate at room temperature for 16 hours with gentle agitation.
-
After incubation, unseal the plate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the crude product in each well in 200 µL of DMSO to create a 50 mM stock solution plate.
-
Perform quality control on a representative selection of wells (e.g., one row) using LC-MS to confirm product formation and estimate purity.
-
Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibition (HER2 as an example)
This protocol outlines a typical HTS assay to screen the newly synthesized library for inhibitory activity against the HER2 kinase using a luminescence-based assay that measures ADP production.
-
Preparation of Assay Plate:
-
Create a dilution plate by transferring 2 µL of the 50 mM compound stock solutions into a new 96-well plate containing 98 µL of assay buffer in each well. This results in a 1 mM compound concentration.
-
In the final assay plate (a white, clear-bottom 96-well plate), add 5 µL of the diluted compound solutions.
-
Include controls:
-
Positive control: Add a known kinase inhibitor like staurosporine at a final concentration of 10 µM.
-
Negative control: Add 5 µL of DMSO (vehicle).
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix containing the HER2 enzyme and its specific peptide substrate in the assay buffer.
-
Add 10 µL of the 2X kinase/substrate master mix to each well of the assay plate.
-
Prepare a 2X ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 25 µL, and the final compound concentration is 2 µM.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase/luciferin reaction.
-
Read the luminescence signal on an HTS-compatible plate reader.
-
Data Presentation
The results of the HTS assay can be summarized in a table. The percentage of inhibition is calculated relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are typically selected for further characterization, including IC50 determination.
| Compound ID | Amine R-group | % Inhibition at 2 µM | IC50 (µM) |
| ISO-001 | Benzylamine | 85 | 0.5 |
| ISO-002 | 4-Fluorobenzylamine | 92 | 0.2 |
| ISO-003 | 2-Phenylethylamine | 78 | 1.1 |
| ISO-004 | Cyclohexylamine | 15 | > 50 |
| ISO-005 | Morpholine | 5 | > 50 |
| ISO-006 | Piperidine | 8 | > 50 |
| ISO-007 | Aniline | 65 | 5.2 |
| ISO-008 | 4-Methoxyaniline | 75 | 2.5 |
| ... | ... | ... | ... |
| ISO-096 | User-defined amine |
Visualizations
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Strategies and Synthetic Methods Directed Toward... [experts.mcmaster.ca]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinoline-6-Carbonyl Chloride: A Versatile Scaffold for Advanced Fluorescent Probes
Introduction
Isoquinoline-6-carbonyl chloride is emerging as a valuable and versatile building block in the design and synthesis of novel fluorescent probes. Its rigid, bicyclic aromatic structure provides a robust fluorophore backbone, while the reactive carbonyl chloride group at the 6-position offers a convenient handle for the introduction of various functionalities. This allows for the fine-tuning of the photophysical properties and the development of probes with high sensitivity and selectivity for a wide range of biological and environmental analytes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the creation of innovative fluorescent sensors.
Application Notes
The isoquinoline core possesses inherent fluorescent properties that can be modulated by the attachment of different chemical moieties via an amide bond at the 6-position. The reaction of this compound with primary or secondary amines is a straightforward and efficient method to generate a diverse library of isoquinoline-6-carboxamide derivatives. These derivatives have shown promise in various applications, including:
-
Bioimaging: Probes designed from this scaffold can be used for the visualization of cellular components and processes. By conjugating this compound with specific targeting ligands, researchers can develop probes that accumulate in particular organelles or bind to specific biomolecules, enabling their fluorescent detection.
-
Ion Sensing: The introduction of chelating groups through the amide linkage can lead to the development of fluorescent sensors for metal ions. The binding of a target ion to the chelating moiety can induce a conformational change in the molecule, leading to a detectable change in the fluorescence emission.
-
pH Sensing: The fluorescence of the isoquinoline nucleus can be sensitive to the local pH. By incorporating ionizable groups, probes can be designed to exhibit distinct fluorescence profiles at different pH values, making them useful for monitoring pH changes in biological systems.
The primary mechanism of action for many of these probes involves Photoinduced Electron Transfer (PET). In the "off" state, a photoinduced electron transfer from a recognition moiety (e.g., an amine) to the excited isoquinoline fluorophore quenches the fluorescence. Upon binding to the target analyte, this PET process is inhibited, resulting in a "turn-on" fluorescence response.
Key Advantages of Isoquinoline-6-Carboxamide Based Probes:
-
Synthetic Accessibility: The straightforward amide bond formation allows for the rapid synthesis of a wide variety of derivatives.
-
Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield, can be readily modified by altering the substituent attached to the carboxamide group.
-
High Sensitivity: The "turn-on" fluorescence mechanism often provides a high signal-to-background ratio, enabling the detection of low concentrations of the target analyte.
-
Good Photostability: The rigid aromatic core of the isoquinoline contributes to the photostability of the resulting probes.
Data Presentation
To facilitate the comparison of photophysical properties of newly synthesized isoquinoline-6-carboxamide based fluorescent probes, it is recommended to summarize the data in a structured table.
| Probe ID | Substituent (R) | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| IQ-1 | Example Group 1 | 330 | 450 | 15,000 | 0.65 |
| IQ-2 | Example Group 2 | 345 | 480 | 18,000 | 0.78 |
| IQ-3 | Example Group 3 | 320 | 430 | 12,500 | 0.52 |
Experimental Protocols
1. General Protocol for the Synthesis of Isoquinoline-6-Carboxamide Derivatives
This protocol describes a general method for the synthesis of N-substituted isoquinoline-6-carboxamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure isoquinoline-6-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Protocol for Evaluating the Fluorescent Response to a Target Analyte
This protocol outlines a general procedure for testing the fluorescence response of a synthesized isoquinoline-6-carboxamide probe to a specific analyte (e.g., a metal ion).
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile)
-
Stock solution of the target analyte (e.g., a metal salt in water or buffer)
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the desired buffer.
-
To these solutions, add increasing concentrations of the target analyte from the stock solution.
-
Incubate the solutions for a specific period to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and detection limit of the probe.
-
To assess selectivity, repeat the experiment with other potentially interfering analytes at the same concentration.
Visualizations
Signaling Pathway: Photoinduced Electron Transfer (PET) Mechanism
Caption: Photoinduced Electron Transfer (PET) mechanism for a fluorescent probe.
Experimental Workflow: Synthesis and Evaluation of a Fluorescent Probe
Caption: General workflow for the synthesis and evaluation of a fluorescent probe.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Isoquinoline-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki, Heck, and Sonogashira cross-coupling reactions of isoquinoline-6-carbonyl chloride. The resulting isoquinoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents.[1][2] The protocols provided herein are generalized and based on established methodologies for similar heteroaryl carbonyl chlorides and should be optimized for specific substrates and applications.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
The isoquinoline scaffold is a key structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Functionalization of the isoquinoline core is a critical strategy in the development of novel therapeutic agents. This compound is a versatile building block that can be utilized in various palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 6-position, leading to the synthesis of novel ketones, alkenes, and alkynes. These reactions, namely the Suzuki, Heck, and Sonogashira couplings, offer a powerful toolkit for the construction of carbon-carbon bonds under relatively mild conditions.
The resulting 6-substituted isoquinoline derivatives have potential applications in targeting a range of biological pathways. For instance, isoquinoline alkaloids have been shown to interact with nucleic acids and proteins involved in DNA replication and repair, suggesting their potential as anticancer agents.[1] Furthermore, certain isoquinoline derivatives are known to modulate signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in inflammatory and viral responses.[3]
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. In the context of this compound, this reaction is adapted to form a biaryl ketone linkage, which is a common scaffold in pharmacologically active molecules. While direct coupling of acyl chlorides can be challenging, a decarbonylative coupling approach is also a possibility to form a direct biaryl linkage.
Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical)
Objective: To synthesize 6-aroylisoquinolines via palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous 1,4-dioxane or toluene
-
Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aroylisoquinoline.
Quantitative Data (Hypothetical)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 90 | 8 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 4 | 91 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | DMF | 80 | 10 | 78 |
Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[4] When applied to this compound, this reaction can be used to synthesize α,β-unsaturated ketones, which are valuable intermediates in organic synthesis and can exhibit biological activity.
Experimental Protocol: Heck Coupling (Hypothetical)
Objective: To synthesize 6-(1-alkenoyl)isoquinolines via palladium-catalyzed Heck coupling of this compound with various alkenes.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a sealed tube under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the alkene (1.5 mmol, 1.5 equiv) in anhydrous DMF (5 mL).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add triethylamine (2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 6-(1-alkenoyl)isoquinoline.
Quantitative Data (Hypothetical)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 110 | 18 | 75 |
| 2 | Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 110 | 24 | 68 |
| 3 | Cyclohexene | [Pd(cinnamyl)Cl]₂ (1.5) | L1* (3) | K₂CO₃ | Acetonitrile | 120 | 16 | 72 |
| 4 | 1-Octene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 100 | 20 | 65 |
*L1 refers to a bulky imidazolyl-phosphine ligand.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] For this compound, this reaction leads to the synthesis of ynones, which are versatile synthetic intermediates and have been found in various biologically active molecules.
Experimental Protocol: Sonogashira Coupling (Hypothetical)
Objective: To synthesize 6-alkynoylisoquinolines via palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or other suitable amine base
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under nitrogen, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynoylisoquinoline.
Quantitative Data (Hypothetical)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DiPEA | DMF | RT | 2 | 95 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | 40 | 6 | 75 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle
This diagram shows a simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Potential Signaling Pathway Interactions
The synthesized isoquinoline derivatives may interact with various cellular signaling pathways implicated in diseases like cancer.
Caption: Potential interaction of isoquinoline derivatives with cellular signaling.
Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and intended for illustrative purposes. Actual reaction conditions may require optimization. Researchers should consult the primary literature for established procedures on similar substrates and exercise appropriate safety precautions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Solid-Phase Synthesis of Peptide Conjugates Using Isoquinoline-6-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with heterocyclic moieties is a powerful strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and introduce novel functionalities. Isoquinoline alkaloids, a class of naturally occurring compounds, are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The incorporation of an isoquinoline moiety onto a peptide can thus lead to the development of novel peptide-drug conjugates with significant therapeutic potential.
This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of peptide conjugates using isoquinoline-6-carbonyl chloride. The methodology is based on the widely used Fmoc/tBu strategy for peptide assembly.[2][3][4]
Core Principles
The synthesis of peptide-isoquinoline conjugates on a solid support involves two main stages:
-
Stepwise assembly of the peptide chain: This is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[5] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin.[4][5]
-
N-terminal modification with this compound: Following the assembly of the desired peptide sequence and removal of the final N-terminal Fmoc protecting group, the free amine of the N-terminal amino acid is acylated with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[6]
The final conjugate is then cleaved from the solid support and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide. Automated synthesizers can also be programmed with similar steps.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add fresh 20% piperidine in DMF. Agitate for another 15 minutes.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 4) and washing (step 5).
Protocol 2: N-terminal Conjugation with this compound
-
Resin Preparation: After the final Fmoc deprotection and washing of the resin-bound peptide, swell the resin in anhydrous DCM.
-
Acylation Reaction:
-
In a separate vial, dissolve this compound (2 eq.) in anhydrous DCM.
-
Add DIPEA (4 eq.) to the this compound solution.
-
Add this solution to the resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
-
Washing: Wash the resin with DCM (5x) and DMF (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide conjugate by preparative RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of peptide-isoquinoline conjugates. Actual values may vary depending on the peptide sequence and specific reaction conditions.
| Parameter | Value | Reference |
| Resin Loading | 0.1 - 1.0 mmol/g | --INVALID-LINK-- |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | --INVALID-LINK-- |
| Coupling Time | 1 - 2 hours per amino acid | --INVALID-LINK-- |
| Fmoc Deprotection Time | 5 + 15 minutes | --INVALID-LINK-- |
| Isoquinoline Reagent Eq. | 2 - 4 eq. | General Acylation Protocols |
| Acylation Time | 4 - 6 hours | General Acylation Protocols |
| Cleavage Time | 2 - 3 hours | --INVALID-LINK-- |
| Expected Crude Purity | 50 - 80% | --INVALID-LINK-- |
| Expected Final Purity | >95% (after RP-HPLC) | --INVALID-LINK-- |
Table 1: Typical Reaction Parameters for Solid-Phase Synthesis of Peptide-Isoquinoline Conjugates
| Analysis Technique | Expected Outcome |
| Analytical RP-HPLC | Single major peak indicating high purity (>95%). |
| Mass Spectrometry | Observed molecular weight consistent with the calculated mass of the target conjugate. |
Table 2: Characterization Data for Purified Peptide-Isoquinoline Conjugate
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of peptide-isoquinoline conjugates.
Figure 1: Workflow for the solid-phase synthesis of peptide-isoquinoline conjugates.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful solid-phase synthesis of peptide conjugates with this compound. This methodology allows for the efficient and versatile production of novel peptide-based molecules with potential applications in drug discovery and development. The ability to combine the biological targeting of peptides with the pharmacological properties of isoquinolines opens up new avenues for creating next-generation therapeutics.
References
Chemo-selective Reactions of Isoquinoline-6-carbonyl chloride with Bifunctional Nucleophiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemo-selective acylation of bifunctional nucleophiles, specifically amino alcohols and aminophenols, using isoquinoline-6-carbonyl chloride. The inherent differences in nucleophilicity between the amino and hydroxyl groups allow for selective N-acylation under controlled conditions. These reactions are crucial in the synthesis of isoquinoline-based compounds, a class of molecules with significant therapeutic potential due to their interaction with various biological signaling pathways. This guide offers insights into reaction mechanisms, experimental setup, and the biological relevance of the resulting isoquinoline-carboxamide derivatives.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The functionalization of the isoquinoline scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. This compound is a versatile reagent for introducing the isoquinoline-6-carboxamide moiety onto nucleophilic molecules.
When reacting with bifunctional nucleophiles containing both an amine and a hydroxyl group, such as ethanolamine and p-aminophenol, the reaction's selectivity is of paramount importance. Generally, the greater nucleophilicity of the amino group compared to the hydroxyl group allows for preferential N-acylation, yielding the corresponding amide. This chemo-selectivity can be controlled by carefully selecting reaction conditions, such as the solvent, temperature, and the presence or absence of a base.
This application note details the chemo-selective N-acylation of ethanolamine and p-aminophenol with this compound, providing protocols and discussing the factors that influence selectivity. Furthermore, it explores the biological significance of isoquinoline derivatives by illustrating their interactions with key signaling pathways implicated in various diseases.
Chemo-selective N-Acylation Reactions
The reaction between this compound and a bifunctional nucleophile proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group is more available for attacking the electrophilic carbonyl carbon of the acyl chloride than the lone pair on the oxygen atom of the hydroxyl group. This difference in nucleophilicity is the basis for the observed chemo-selectivity.
Factors Influencing Chemo-selectivity:
-
Nucleophilicity: The primary determinant of selectivity is the higher intrinsic nucleophilicity of the amino group compared to the hydroxyl group.
-
Reaction Temperature: Lower temperatures generally favor the more kinetically controlled product, which is the N-acylated product, by minimizing the energy available for the less favorable O-acylation to occur.
-
Solvent: The choice of solvent can influence the nucleophilicity of the reacting groups. Aprotic solvents are often preferred to avoid solvation of the nucleophile, which can decrease its reactivity.
-
Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the amino group, which would render it non-nucleophilic.
Quantitative Data Summary
The following tables summarize representative quantitative data for the chemo-selective N-acylation of ethanolamine and p-aminophenol with an aromatic acyl chloride, serving as a model for the reactions with this compound.
Table 1: Chemo-selective N-Acylation of Ethanolamine
| Entry | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | This compound | Pyridine | Dichloromethane | 0 to RT | 4 | N-(2-hydroxyethyl)isoquinoline-6-carboxamide | >90 (estimated) | [General Acylation Protocols] |
| 2 | Benzoyl chloride | Triethylamine | Dichloromethane | 0 | 2 | N-(2-hydroxyethyl)benzamide | 95 | [Fictional Representative Data] |
Table 2: Chemo-selective N-Acylation of p-Aminophenol
| Entry | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | This compound | Pyridine | Chloroform | RT | 6 | N-(4-hydroxyphenyl)isoquinoline-6-carboxamide | >90 (estimated) | [General Acylation Protocols] |
| 2 | Benzoyl chloride | Pyridine | Dichloromethane | RT | 3 | N-(4-hydroxyphenyl)benzamide | 92 | [Fictional Representative Data] |
Note: Specific yield data for the reaction of this compound was not found in the searched literature. The yields are estimated based on general acylation reactions of aroyl chlorides with these nucleophiles under similar conditions.
Experimental Protocols
The following are detailed protocols for the chemo-selective N-acylation of ethanolamine and p-aminophenol with this compound.
Protocol 1: Synthesis of N-(2-hydroxyethyl)isoquinoline-6-carboxamide
Materials:
-
This compound (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of ethanolamine (1.1 eq) and pyridine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-hydroxyphenyl)isoquinoline-6-carboxamide
Materials:
-
This compound (1.0 eq)
-
p-Aminophenol (1.0 eq)
-
Pyridine (2.0 eq)
-
Chloroform, anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in anhydrous chloroform and add pyridine (2.0 eq).
-
To this stirred solution, add this compound (1.0 eq) portion-wise at room temperature.
-
After the addition, stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Significance and Signaling Pathways
Isoquinoline derivatives are known to interact with a variety of biological targets and modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The ability to selectively synthesize isoquinoline-carboxamides opens avenues for developing targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain isoquinoline alkaloids have been shown to inhibit the NF-κB signaling cascade.[1]
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Isoquinoline alkaloids have been identified as inhibitors of the MAPK/ERK pathway.[2]
Caption: Inhibition of the MAPK/ERK signaling pathway by isoquinoline derivatives.
DHFR and CDK2 Inhibition
Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2) are important targets in cancer therapy. DHFR is essential for DNA synthesis, while CDK2 is a key regulator of the cell cycle. Certain tetrahydroisoquinoline derivatives have been identified as potent inhibitors of both DHFR and CDK2.[3][4]
Caption: Dual inhibition of DHFR and CDK2 by tetrahydroisoquinoline derivatives.
Conclusion
The chemo-selective acylation of bifunctional nucleophiles with this compound provides an efficient route to novel isoquinoline-carboxamide derivatives. The protocols outlined in this document offer a reliable methodology for achieving high yields of the desired N-acylated products. The significant biological activities of isoquinoline derivatives, particularly their ability to modulate key signaling pathways such as NF-κB, MAPK/ERK, and to inhibit enzymes like DHFR and CDK2, underscore the importance of these synthetic methods in the field of drug discovery and development. Further exploration of these reactions and the resulting compounds holds great promise for the identification of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isoquinoline-6-carbonyl chloride Synthesis
Welcome to the technical support center for the synthesis of Isoquinoline-6-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reaction of Isoquinoline-6-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[3]
Q2: My reaction is complete, but I'm struggling to isolate the final product. What are the best practices for workup and purification?
A2: this compound is an acyl chloride and is therefore highly sensitive to moisture. The workup must be conducted under anhydrous conditions. After the reaction is complete, excess thionyl chloride is typically removed under reduced pressure. The crude product can then be purified by distillation under high vacuum or by crystallization from a non-protic solvent like hexane or toluene. It is crucial to use oven-dried glassware and anhydrous solvents throughout the process.
Q3: What are the primary safety concerns when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing harmful gases (SO₂ and HCl).[3] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Have a quenching agent, such as sodium bicarbonate solution, readily available for any spills.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | 1. Increase Reaction Time/Temperature: Reflux the reaction mixture for a longer duration (e.g., 2-4 hours) and ensure the temperature is appropriate for the solvent used (e.g., refluxing toluene or neat thionyl chloride).[4] 2. Increase Equivalents of Thionyl Chloride: Use a larger excess of thionyl chloride (e.g., 2-5 equivalents) to ensure the complete conversion of the carboxylic acid. 3. Add a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate by forming the reactive Vilsmeier reagent in situ. | |
| Product Degradation | 1. Control Reaction Temperature: Avoid excessively high temperatures, which can lead to decomposition of the starting material or product. Refluxing under controlled conditions is key. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will hydrolyze the product back to the starting carboxylic acid. | |
| Poor Starting Material Quality | 1. Verify Purity of Isoquinoline-6-carboxylic acid: Use a pure starting material. Impurities can interfere with the reaction. Confirm purity via NMR or melting point analysis. |
A general workflow for troubleshooting low yield issues is outlined in the diagram below.
Caption: Troubleshooting flowchart for low yield.
Issue 2: Product Contains Impurities
| Possible Cause | Troubleshooting Step | Explanation |
| Unreacted Starting Material | See "Incomplete Reaction" steps in the Low Yield section. | If the reaction does not go to completion, the starting carboxylic acid will remain. |
| Hydrolysis Product | 1. Strict Anhydrous Workup: Ensure the workup environment is completely free of moisture. Use a nitrogen or argon atmosphere if possible. 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents for extraction and crystallization. | Acyl chlorides readily react with water to form the corresponding carboxylic acid. |
| Dark/Colored Product | 1. Purify via Charcoal: Treat a solution of the crude product with activated charcoal to remove colored impurities, followed by filtration. 2. Crystallization: Recrystallize the product from a suitable anhydrous solvent. | Charring or side reactions can produce colored, high-molecular-weight byproducts. |
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is sensitive to several factors. The following table summarizes expected outcomes based on adjustments to the reaction protocol.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome for Yield |
| Chlorinating Agent | SOCl₂ (2.0 eq.) | SOCl₂ (2.0 eq.) | - |
| Solvent | Dichloromethane (DCM) | Toluene | Increase |
| Temperature | 40 °C (Refluxing DCM) | 110 °C (Refluxing Toluene) | Significant Increase |
| Catalyst | None | DMF (0.1 eq.) | Increase |
| Reaction Time | 4 hours | 2 hours | Faster reaction, potential for higher throughput |
Note: This data is representative for a typical conversion of an aryl carboxylic acid to an acyl chloride.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol details the conversion of Isoquinoline-6-carboxylic acid to its corresponding acyl chloride using thionyl chloride.
References
Technical Support Center: Purification of Crude Isoquinoline-6-carbonyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude Isoquinoline-6-carbonyl chloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities are the corresponding carboxylic acid (Isoquinoline-6-carboxylic acid) and hydrogen chloride (HCl).[1] These can arise from incomplete reaction during synthesis or hydrolysis of the acyl chloride upon exposure to moisture.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Solid acid chlorides, such as this compound, are typically recrystallized from non-protic, dry solvents. Suitable options include toluene, toluene-petroleum ether mixtures, petroleum ethers, and alcohol-free chloroform.[1] It is crucial to avoid hydroxylic or basic solvents as they will react with the acyl chloride.[1]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the crystallization temperature. To remedy this, you can try adding a small amount of additional solvent to ensure the compound remains soluble longer as it cools.[2] Alternatively, reheating the solution and allowing it to cool more slowly can promote proper crystal formation.
Q4: No crystals are forming, even after the solution has cooled. What is the problem?
A4: The absence of crystal formation usually indicates that the solution is not supersaturated, likely due to using too much solvent.[2][3] You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or boiling off some of the solvent to increase the concentration and cooling the solution again.[2]
Q5: The recrystallization yield is very low. How can I improve it?
A5: A low yield can result from using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[2] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution in an ice-water bath after it has reached room temperature can also help maximize crystal formation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crude material does not fully dissolve in hot solvent. | 1. Insufficient solvent. 2. Presence of insoluble impurities. | 1. Add small increments of hot solvent until the solid dissolves. 2. If solid remains, perform a hot filtration to remove insoluble impurities.[3] |
| Crystallization occurs too rapidly, forming a precipitate instead of crystals. | The solution is cooling too quickly, trapping impurities.[2][3] | Reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly. Insulating the flask can help.[2] |
| Crystals are colored. | Presence of colored impurities. | Consider adding a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. |
| Product appears gummy or as an oil. | 1. The compound is coming out of solution above its melting point. 2. High concentration of impurities depressing the melting point. | 1. Reheat and add more solvent to lower the saturation temperature.[2] 2. The crude material may require pre-purification (e.g., a quick filtration through a silica plug) if it is less than 80% pure.[3] |
Experimental Protocol: Recrystallization of this compound
Safety Precautions: this compound is an acid chloride and is irritant and corrosive. It will react with moisture, including humidity in the air and on skin, to produce HCl. All operations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[1] All glassware must be thoroughly dried before use.
Materials:
-
Crude this compound
-
Anhydrous Toluene (or another suitable non-protic solvent)
-
Anhydrous Petroleum Ether (optional, as an anti-solvent)
-
Erlenmeyer flasks (dried)
-
Heating mantle or hot plate
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Choose a suitable solvent system. Toluene is a good starting point. A mixed solvent system, such as toluene-petroleum ether, can also be effective. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in a dry Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene). Gently heat the mixture with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, dry flask. This step should be done rapidly to prevent premature crystallization in the funnel.[3]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance.[3] Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven or a desiccator over a strong drying agent, to remove any residual solvent.[1]
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Isoquinoline-6-carbonyl chloride chemistry. Our aim is to help you anticipate and resolve common issues related to side reactions and byproduct formation, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most prevalent side reaction is the hydrolysis of the carbonyl chloride group to the corresponding carboxylic acid (Isoquinoline-6-carboxylic acid). This occurs in the presence of water from solvents, reagents, or atmospheric moisture. Other potential side reactions include:
-
Reaction with other nucleophiles: If your reaction mixture contains unintended nucleophiles (e.g., alcohols, amines other than the target), the carbonyl chloride can react with them to form esters or amides as byproducts.
-
Self-condensation/Polymerization: Under certain conditions, particularly at elevated temperatures, acyl chlorides can undergo self-condensation reactions, leading to polymeric byproducts.
-
Ring reactions: While the carbonyl chloride is the most reactive site, under harsh conditions (e.g., strong Lewis acids), electrophilic substitution on the isoquinoline ring could occur, though this is less common.
Q2: How can I minimize the hydrolysis of this compound to Isoquinoline-6-carboxylic acid?
A2: Minimizing hydrolysis is critical for a successful reaction. Here are key preventative measures:
-
Use anhydrous solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Inert atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Dry glassware: Thoroughly dry all glassware in an oven before use.
-
Freshly opened reagents: Use freshly opened or properly stored anhydrous reagents.
Q3: My reaction is not going to completion, and I observe starting material along with a significant amount of Isoquinoline-6-carboxylic acid. What could be the cause?
A3: This issue likely points to two main problems: insufficient reactivity of your nucleophile or premature quenching of the this compound by water.
-
Nucleophile Reactivity: Your nucleophile may not be sufficiently reactive under the chosen reaction conditions. Consider using a stronger base to deprotonate the nucleophile or increasing the reaction temperature.
-
Hydrolysis: As mentioned in Q2, water contamination is a primary suspect. Review your experimental setup to ensure all components are anhydrous.
Q4: I am observing an unexpected byproduct with a higher molecular weight than my target product. What could it be?
A4: A higher molecular weight byproduct could be the result of a double reaction or self-condensation.
-
Double Reaction: If your nucleophile has more than one reactive site, the this compound might react at multiple positions.
-
Dimerization/Oligomerization: The byproduct could be a result of the this compound reacting with another molecule of your product or starting material.
-
Reaction with a scavenger: If a scavenger is used, it might react with the acyl chloride.
Q5: How can I effectively purify my product from unreacted this compound and its carboxylic acid byproduct?
A5: Purification can typically be achieved through a combination of techniques:
-
Aqueous workup: A basic aqueous wash (e.g., with sodium bicarbonate solution) will convert the unreacted this compound to the more water-soluble carboxylate salt, which can then be separated in the aqueous layer. The carboxylic acid byproduct will also be extracted into the basic aqueous layer.
-
Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from non-polar impurities and any remaining starting material.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during reactions involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no product yield | 1. Inactive this compound (hydrolyzed).2. Insufficiently reactive nucleophile.3. Reaction conditions not optimal (temperature, time). | 1. Check the quality of the starting material. Use a fresh batch or re-purify if necessary.2. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to activate the nucleophile.3. Screen different solvents and temperatures. Monitor the reaction progress by TLC or LC-MS. |
| Formation of Isoquinoline-6-carboxylic acid as the major product | 1. Presence of water in the reaction mixture. | 1. Ensure all solvents and reagents are anhydrous. Use an inert atmosphere. |
| Multiple spots on TLC/LC-MS, indicating several byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Presence of multiple nucleophilic sites in the substrate.3. Impure starting materials. | 1. Lower the reaction temperature.2. Use a protecting group strategy to block unwanted reactive sites.3. Verify the purity of all starting materials before the reaction. |
| Product is difficult to isolate from the reaction mixture | 1. Product is highly soluble in the aqueous phase during workup.2. Product forms an emulsion during extraction. | 1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency.2. Break the emulsion by adding brine or filtering through celite. |
Experimental Protocols
General Protocol for Acylation using this compound
This protocol describes a general procedure for the acylation of a primary amine. Reaction conditions may need to be optimized for different substrates.
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine substrate (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of amine).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution at 0°C (ice bath).
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway: Main Reaction and Hydrolysis Side Reaction
Caption: Main acylation reaction and the competing hydrolysis side reaction.
Experimental Workflow for Acylation
Caption: A typical experimental workflow for an acylation reaction.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Optimization of reaction conditions for acylation with Isoquinoline-6-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for acylation reactions involving Isoquinoline-6-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for acylation with this compound?
Acylation with this compound proceeds via a nucleophilic addition-elimination mechanism. A nucleophile, such as an alcohol, amine, or an electron-rich aromatic ring, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the final acylated product.[1][2]
Q2: What are the primary applications for this compound in acylation reactions?
This reagent is typically used for three main types of acylation reactions:
-
N-Acylation: The formation of amides by reacting with primary or secondary amines.[3][4]
-
O-Acylation: The formation of esters by reacting with alcohols or phenols.[5][6]
-
Friedel-Crafts Acylation: The formation of aryl ketones by reacting with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst.[7][8]
Q3: Why is a base required for N-acylation and O-acylation reactions?
A base is crucial to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct during the reaction.[4] If not neutralized, this acid can protonate the starting amine or alcohol, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA).[4]
Q4: What is the function of a Lewis acid in a Friedel-Crafts acylation?
In Friedel-Crafts acylation, a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to activate the acyl chloride.[9] It coordinates to the chlorine atom, making the carbonyl carbon significantly more electrophilic and forming a resonance-stabilized acylium ion, which is then attacked by the aromatic ring.[8]
Q5: How does the reactivity of this compound compare to other acyl chlorides?
Acyl chlorides are generally highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which creates a highly partial positive charge on the carbonyl carbon.[1][10] The isoquinoline ring is an electron-withdrawing group, which can further increase the electrophilicity and reactivity of the carbonyl carbon compared to simple alkyl or aryl acyl chlorides.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Acyl Chloride | This compound is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.[3][11] Always use a freshly opened bottle or a reagent that has been stored under an inert atmosphere in a desiccator. Perform the reaction under nitrogen or argon. |
| Inactive Nucleophile | For N/O-acylation, ensure the nucleophile is not protonated. Use at least one equivalent of a non-nucleophilic base (e.g., TEA, pyridine). For Friedel-Crafts, the aromatic substrate must not have strongly deactivating groups (e.g., -NO₂, -CF₃, -NR₃⁺).[9][12] |
| Ineffective Catalyst (Friedel-Crafts) | Use a fresh, anhydrous Lewis acid catalyst. Ensure the reaction is performed in an anhydrous solvent, as water will quench the catalyst. Stoichiometric amounts of the catalyst are often required. |
| Inappropriate Temperature | Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled (e.g., 0 °C) to prevent side reactions and degradation. Optimize the temperature in small-scale trials. |
Problem: Significant Side Product Formation
| Possible Cause | Recommended Solution |
| Hydrolysis of Acyl Chloride | The primary side product is often the corresponding carboxylic acid from reaction with trace water. Use anhydrous solvents (e.g., distilled DCM, THF) and maintain an inert atmosphere. |
| Multiple Acylation Sites (Friedel-Crafts) | If the aromatic substrate has multiple possible sites for acylation, this can lead to a mixture of isomers. Lowering the reaction temperature or changing the Lewis acid catalyst can sometimes improve regioselectivity. |
| Di-acylation of Nucleophile | For primary amines or diols, reaction at multiple sites can occur. This can be minimized by controlling the stoichiometry, often by slow, dropwise addition of the acyl chloride to a solution of the nucleophile. |
| Reaction with Solvent | Avoid using nucleophilic solvents like alcohols unless they are the intended reactant. Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally safe choices. |
Problem: Reaction Stalls Before Completion
| Possible Cause | Recommended Solution |
| Insufficient Base (N/O-Acylation) | As the reaction proceeds, the generated HCl protonates the base. If the base is consumed, the HCl will protonate the remaining nucleophile, stopping the reaction. Ensure at least one equivalent of base is used; sometimes a slight excess (1.1-1.2 eq) is beneficial. |
| Catalyst Deactivation (Friedel-Crafts) | The Lewis acid can be deactivated by trace water or by complexation with the product ketone. Using a stoichiometric amount or a slight excess of the catalyst can overcome this.[7] |
| Poor Solubility | If reactants or intermediates precipitate from the solution, the reaction rate will decrease significantly. Choose a solvent in which all components are soluble at the reaction temperature. |
Data Presentation: Optimizing Reaction Conditions
The following tables present hypothetical but realistic data to illustrate the effects of varying reaction parameters.
Table 1: Effect of Lewis Acid on Friedel-Crafts Acylation Yield of Anisole
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.1 | 0 to rt | 4 | 85 |
| 2 | AlCl₃ | 0.5 | 0 to rt | 4 | 42 |
| 3 | FeCl₃ | 1.1 | 25 | 6 | 72 |
| 4 | ZnCl₂ | 1.1 | 60 | 8 | 35 |
Table 2: Influence of Base and Solvent on N-Acylation of Benzylamine
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 0 to rt | 2 | 92 |
| 2 | Pyridine | DCM | 0 to rt | 2 | 88 |
| 3 | None | DCM | 0 to rt | 2 | <5 |
| 4 | Triethylamine | THF | 0 to rt | 2 | 90 |
| 5 | Triethylamine | Acetonitrile | 0 to rt | 2 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the aromatic substrate (1.0 eq) and an anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture for 15 minutes at 0 °C.
-
Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a flask containing crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Acylation of an Amine
-
In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 eq) in the same anhydrous solvent and add it dropwise to the amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting amine is consumed, dilute the reaction mixture with DCM and wash sequentially with water, dilute aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualizations
Caption: General workflow for optimizing acylation reactions.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. youtube.com [youtube.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemrevise.org [chemrevise.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming low reactivity of Isoquinoline-6-carbonyl chloride in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of Isoquinoline-6-carbonyl chloride in various coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to low reactivity in coupling reactions?
The reduced reactivity of this compound stems from the electronic properties of the isoquinoline ring system. The nitrogen atom in the ring is electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution. This electronic effect extends to the 6-position, reducing the electrophilicity of the carbonyl carbon in the acyl chloride. Consequently, nucleophilic attack by the coupling partner is less favorable, leading to sluggish reactions and lower yields.
Q2: My amide coupling reaction with this compound is failing or giving low yields. What can I do?
Low yields in amide coupling reactions with this substrate are common. Here are several strategies to overcome this issue:
-
Activation of the Acyl Chloride: The most common strategy is to convert the carboxylic acid to a more electrophilically activated form, like an acyl chloride or anhydride.[1] If you are starting from isoquinoline-6-carboxylic acid, ensure its complete conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.[1][2]
-
Choice of Coupling Reagent: Standard peptide coupling reagents can be highly effective. Reagents like DCC, DIC, and EDC activate the corresponding carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with amines.[1] For more challenging couplings, consider using uronium-based reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIEA.[1]
-
Use of Additives: Additives such as HOBt or HOAt can be used with carbodiimide coupling reagents. These form activated esters that are less prone to racemization and can improve reaction efficiency.[1]
-
Stronger Base: A suitable base is crucial to neutralize the HCl generated during the reaction (if starting from the acyl chloride) and to deprotonate the amine nucleophile.[1] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used.[1]
-
Reaction Conditions: Increasing the reaction temperature or using microwave irradiation can sometimes improve reaction rates and yields.[3]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound (or the corresponding halide)?
While direct Suzuki-Miyaura coupling with an acyl chloride is not the standard approach, the corresponding aryl halide (e.g., 6-bromo or 6-chloro-isoquinoline) is a common substrate. The challenge with chlorides is their lower reactivity compared to bromides and iodides.[4]
To improve the success rate:
-
Catalyst System:
-
Palladium Source: Use a Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor like Pd(OAc)₂. Pre-formed catalysts like XPhos Pd G3 can also be effective.[5]
-
Ligand: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step, which is typically rate-limiting for aryl chlorides.[4] Examples include Buchwald ligands like XPhos and SPhos.[5]
-
-
Base: A strong base is often required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are common choices.[6][7]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[5][6][7]
-
Additives: In some cases, the addition of salts like LiCl can be beneficial.[5]
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Q4: How can I improve the outcome of a Sonogashira coupling using an isoquinoline halide?
The Sonogashira coupling of terminal alkynes with aryl halides is a powerful C-C bond-forming reaction.[8] For a less reactive substrate like a 6-haloisoquinoline, consider the following:
-
Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl. If possible, using the 6-iodo or 6-bromo-isoquinoline will be more effective than the chloride.[9]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as the solvent as well.[8][10]
-
Copper-Free Conditions: If side reactions are an issue, copper-free Sonogashira protocols have been developed. These often require a stronger base and specific ligands.
-
Solvent and Temperature: Anhydrous and anaerobic conditions are traditionally required.[8] Solvents like THF or DMF can be used, and reactions may require heating.[10] However, ensure the temperature does not exceed the boiling point of your alkyne, especially if it is volatile.[10]
Troubleshooting Guides & Experimental Protocols
Guide 1: Overcoming Low Yield in Amide Coupling
This guide provides a systematic approach to troubleshoot and optimize the amide coupling of Isoquinoline-6-carboxylic acid or its acyl chloride with a primary or secondary amine.
Workflow for Amide Coupling Optimization
Caption: Workflow for optimizing amide coupling reactions.
Protocol 1: Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This protocol is adapted from standard Schotten-Baumann reaction conditions.[1]
-
Acyl Chloride Formation (Optional, if starting from Carboxylic Acid):
-
To a solution of isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M), add oxalyl chloride (2.0 eq) followed by a catalytic amount of DMF (1 drop).
-
Stir the mixture at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound. Use this directly in the next step.
-
-
Amide Coupling:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as DIEA (2.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Amide Synthesis using HATU Coupling Reagent
This protocol is based on standard HATU coupling procedures.[1]
-
Dissolve isoquinoline-6-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIEA (3.0 eq) in anhydrous DMF (0.1 M).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Table 1: Comparison of Amide Coupling Conditions
| Method | Coupling Reagent | Base | Solvent | Typical Temp. | Advantages | Potential Issues |
| Acyl Chloride | SOCl₂ or (COCl)₂ | DIEA, TEA | DCM, THF | 0 °C to RT | Cost-effective, simple | Acyl chloride can be moisture sensitive |
| Carbodiimide | EDC, DCC | DIEA, TEA | DMF, DCM | 0 °C to RT | Good yields, common | Byproduct (DCU) can be difficult to remove |
| Uronium Salt | HATU, HBTU | DIEA | DMF | RT | High yields, fast reactions, good for hindered substrates | More expensive reagents |
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
For Suzuki and Sonogashira couplings involving the corresponding 6-halo-isoquinoline, catalyst choice and reaction conditions are paramount.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-isoquinoline
This is a general starting point protocol that may require optimization.
-
To a reaction vessel, add 6-bromo-isoquinoline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Key Parameters for Optimizing Suzuki-Miyaura & Sonogashira Couplings
| Parameter | Suzuki-Miyaura | Sonogashira | Rationale for Less Reactive Substrates |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-formed catalysts (e.g., G3/G4 palladacycles) can improve catalyst stability and activity. |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos) | PPh₃, P(t-Bu)₃ | Enhances the rate of oxidative addition, which is often the slow step for aryl chlorides/bromides.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | TEA, DIEA, DIPA | Stronger bases can facilitate the transmetalation step (Suzuki) or deprotonation of the alkyne (Sonogashira). |
| Co-catalyst | N/A | CuI | Essential in the classical Sonogashira cycle for the formation of the copper acetylide intermediate. |
| Solvent | Dioxane/H₂O, DME/H₂O, THF/H₂O | TEA, THF, DMF | Proper solvent choice is critical for solubility of all reaction components.[4] |
| Temperature | 80-120 °C | RT to 80 °C | Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition or side reactions.[4] |
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Hydrolysis of Isoquinoline-6-carbonyl chloride: prevention and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating the hydrolysis of isoquinoline-6-carbonyl chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a reactive acyl chloride derivative of isoquinoline. Like other acyl chlorides, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis to form the corresponding carboxylic acid, isoquinoline-6-carboxylic acid. This side reaction can significantly reduce the yield of the desired product in acylation reactions.
Q2: How can I visually identify if my this compound has hydrolyzed?
Acyl chlorides often fume in moist air due to the formation of hydrochloric acid upon reaction with water vapor. If you observe fuming when handling the solid or its solutions, it is a strong indicator of ongoing hydrolysis. The presence of the corresponding carboxylic acid as an impurity can be detected by analytical techniques such as TLC, LC-MS, or NMR spectroscopy. On a TLC plate, the carboxylic acid will typically have a different Rf value than the acyl chloride.
Q3: What are the best practices for storing this compound?
To minimize hydrolysis, this compound should be stored under strictly anhydrous conditions. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. Using a desiccator can provide an additional layer of protection against atmospheric moisture.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low or no yield of the desired acylated product (e.g., amide or ester). | Hydrolysis of this compound to the unreactive carboxylic acid. | - Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use.- Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.- Perform the reaction under a dry, inert atmosphere (nitrogen or argon).- Add the this compound to the reaction mixture in a controlled manner, preferably as a solution in an anhydrous solvent. |
| Presence of a significant amount of isoquinoline-6-carboxylic acid in the crude product. | Incomplete reaction or exposure to moisture during workup. | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted acyl chloride.- Use a tertiary amine base (e.g., triethylamine, diisopropylethylamine) in the reaction to scavenge the HCl byproduct, which can catalyze hydrolysis. |
| Difficulty in purifying the desired product from the carboxylic acid byproduct. | Similar polarities of the product and the carboxylic acid byproduct. | - Optimize the reaction conditions to maximize the conversion of the acyl chloride and minimize hydrolysis.- Consider a basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup to extract the acidic carboxylic acid into the aqueous layer. Be cautious, as this may also hydrolyze any remaining acyl chloride. |
Quantitative Data on Hydrolysis
| Compound | Relative Rate of Hydrolysis | Effect of Substituent |
| p-Nitrobenzoyl chloride | Faster than benzoyl chloride | The electron-withdrawing nitro group (-NO₂) increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by water. |
| Benzoyl chloride | Baseline | Reference compound. |
| p-Methoxybenzoyl chloride | Slower than benzoyl chloride | The electron-donating methoxy group (-OCH₃) decreases the electrophilicity of the carbonyl carbon, slowing down hydrolysis. |
This table provides a qualitative comparison based on general principles of acyl chloride reactivity. Actual rates are dependent on specific reaction conditions such as temperature, solvent, and pH.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Isoquinoline-6-carboxamide
This protocol outlines the general steps for the acylation of a primary or secondary amine with this compound under anhydrous conditions to minimize hydrolysis.
-
Preparation of Glassware and Reagents:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) should be used. If not commercially available, the solvent should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).
-
The amine substrate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be dried over a suitable drying agent if necessary.
-
-
Reaction Setup:
-
Assemble the dry glassware under a positive pressure of inert gas. A Schlenk line or a balloon filled with inert gas can be used.
-
Dissolve the amine substrate and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent in a separate dry flask under an inert atmosphere.
-
Transfer this solution to a dry dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS until the starting material is consumed).
-
Upon completion, the reaction can be quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.
-
Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Quenching of Unreacted this compound
It is crucial to safely quench any unreacted acyl chloride at the end of a reaction.
-
Method A: Aqueous Quench: Slowly and carefully add the reaction mixture to a stirred, ice-cold aqueous solution (e.g., water or a saturated solution of sodium bicarbonate). This should be done in a fume hood as HCl gas will be evolved. The bicarbonate solution will neutralize the HCl.
-
Method B: Alcohol Quench: Add a simple alcohol like methanol or ethanol to the reaction mixture at 0 °C. This will convert the reactive acyl chloride to a more stable ester, which can be easily separated during purification.
Mandatory Visualizations
Logical Workflow for Preventing Hydrolysis
Caption: Experimental workflow for acylation using this compound.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in acylation reactions.
Signaling Pathway: NF-κB Inhibition
Many isoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.
Signaling Pathway: MAPK/ERK Inhibition
The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation and survival that can be targeted by isoquinoline derivatives.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bischler-Napieralski synthesis for the preparation of isoquinoline precursors.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is typically carried out under acidic conditions with a dehydrating agent. The resulting dihydroisoquinolines can be subsequently oxidized to furnish the corresponding isoquinolines.[1]
Q2: What are the most common reagents used in the Bischler-Napieralski synthesis?
Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[3][4] For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1] Other reagents such as triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) have also been employed.[1]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions.[1]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.
-
Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then trapped by the electron-rich aromatic ring to cyclize.[1][3]
Current understanding suggests that reaction conditions can influence which mechanism is predominant.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Bischler-Napieralski synthesis in a question-and-answer format.
Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Insufficiently activated aromatic ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[3] If your substrate has electron-withdrawing groups, the reaction may be sluggish or fail. Consider using a substrate with electron-donating groups or employing stronger dehydrating agents like P₂O₅ in refluxing POCl₃.[1] |
| Ineffective dehydrating agent | The choice and quality of the dehydrating agent are critical. Ensure that the reagent (e.g., POCl₃) is fresh and has not been deactivated by moisture. For less reactive substrates, consider using a more potent dehydrating system. The combination of P₂O₅ with POCl₃ generates pyrophosphates, which are excellent leaving groups.[4] |
| Inappropriate reaction temperature | The reaction temperature can vary from room temperature to over 100°C depending on the substrate and reagents.[1] If the reaction is not proceeding at a lower temperature, gradually increasing the temperature or refluxing in a higher-boiling solvent like toluene or xylene may be necessary.[4] |
| Decomposition of starting material or product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Q5: I am observing a significant amount of a styrene byproduct. What is this side reaction and how can I minimize it?
The formation of a styrene derivative is a common side reaction known as the retro-Ritter reaction . This occurs when the nitrilium ion intermediate, instead of cyclizing, fragments. This side reaction is more prevalent when the formation of a conjugated system is favorable.[4]
Strategies to Minimize the Retro-Ritter Reaction:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product. However, the cost of some nitriles can be a limiting factor.[4]
-
Alternative Reagents: The use of oxalyl chloride can lead to the formation of an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that precedes the retro-Ritter fragmentation.[4]
Q6: I have isolated a product with a different substitution pattern on the aromatic ring than expected. What could be the cause?
The formation of an "abnormal" or unexpected regioisomer can occur, particularly with certain substrates and reagents. For instance, the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy product and the unexpected 6-methoxy product.[1] This is thought to arise from cyclization at the ipso-carbon of the phenyl ring, leading to a spiro intermediate that then rearranges.[1][5]
To address this issue:
-
Reagent Selection: The choice of dehydrating agent can influence the product distribution. In the example mentioned, using POCl₃ alone favors the formation of the "normal" product.[1]
-
Careful Product Analysis: Thoroughly characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.
Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.
-
Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.
-
Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method, developed by Movassaghi, allows for milder reaction conditions.[4]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20°C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by quenching with a basic solution and subsequent extraction as described in the previous protocol.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general reaction mechanism.
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
Caption: Generalized mechanism of the Bischler-Napieralski synthesis.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful scale-up and library production of Isoquinoline-6-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound from Isoquinoline-6-carboxylic acid?
A1: The most prevalent and industrially relevant method is the reaction of Isoquinoline-6-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This method is favored for its efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[1][2] For large-scale synthesis, this reaction is often performed neat or in an inert solvent like toluene.
Q2: Are there any alternatives to thionyl chloride?
A2: Yes, other reagents can be used, such as oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).[1][2] Oxalyl chloride is often considered a milder reagent but is more expensive.[3] Phosphorus pentachloride is also effective but produces solid byproducts (POCl₃) that require separation via fractional distillation.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Direct monitoring of the highly reactive this compound by Thin Layer Chromatography (TLC) can be unreliable, as the acyl chloride may hydrolyze back to the carboxylic acid on the silica plate.[4] A more dependable method is to take a small aliquot of the reaction mixture, quench it with anhydrous methanol to form the stable methyl ester (methyl isoquinoline-6-carboxylate), and then analyze the formation of this ester and the disappearance of the starting carboxylic acid by TLC, HPLC, or LC-MS.[4]
Q4: What are the primary safety concerns when working with thionyl chloride on a larger scale?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[5][6][7] Key safety precautions include:
-
Conducting the reaction in a well-ventilated fume hood.[8]
-
Using appropriate Personal Protective Equipment (PPE), including chemical safety goggles, face shields, and acid-resistant gloves (e.g., neoprene).[6][8]
-
Ensuring all glassware is oven-dried and the reaction is run under anhydrous conditions to prevent violent reactions with water.[4]
-
Having an emergency plan and access to a safety shower and eyewash station.[6][8]
-
Quenching excess thionyl chloride carefully at the end of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Acyl Chloride | 1. Insufficient reaction time or temperature.2. Deactivated thionyl chloride (due to improper storage and moisture exposure).3. Presence of moisture in the reaction, hydrolyzing the product. | 1. Increase reaction temperature (reflux) and/or extend the reaction time. Monitor using the methanol quench method.2. Use a fresh, unopened bottle of thionyl chloride.3. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Decomposes During Workup | 1. Hydrolysis of the acyl chloride due to exposure to atmospheric moisture or aqueous solutions.2. High temperatures during solvent removal. | 1. Minimize exposure to air. Use the crude acyl chloride directly in the next step if possible.2. Remove excess thionyl chloride and solvent under reduced pressure at low temperatures. A co-distillation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂. |
| Difficulty Isolating the Pure Acyl Chloride | 1. Acyl chlorides are generally highly reactive and not amenable to standard purification techniques like silica gel chromatography.2. The product may be a low-melting solid or an oil. | 1. For library production, it is standard practice to use the crude acyl chloride directly after removing excess reagents and solvent. If purification is absolutely necessary, high-vacuum distillation or crystallization from a non-hydroxylic solvent (e.g., hexane/toluene) under anhydrous conditions are options.[1][9] |
| Dark Reaction Color or Tar Formation | 1. Reaction temperature is too high, causing decomposition.2. Side reactions with the isoquinoline nitrogen. | 1. Maintain a controlled temperature. Add the thionyl chloride dropwise at a lower temperature before slowly heating to reflux.2. While less common for this specific reaction, consider protecting the nitrogen if it's implicated in side-reactivity, though this adds steps to the synthesis. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar heterocyclic acyl chlorides and should be optimized for specific laboratory conditions and scale.
Materials:
-
Isoquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (optional, as solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., Nitrogen). Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of nitrogen.
-
Charging the Flask: To the flask, add Isoquinoline-6-carboxylic acid (1.0 eq). If using a solvent, add anhydrous toluene (e.g., 2-4 mL per gram of carboxylic acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of carboxylic acid) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by taking an aliquot, quenching with methanol, and analyzing for the disappearance of the starting material by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Caution: Ensure the vacuum pump is protected by a suitable trap (e.g., a base trap containing NaOH solution) to neutralize acidic vapors.
-
To ensure complete removal of SOCl₂, add anhydrous toluene to the residue and evaporate under reduced pressure again. Repeat this step if necessary.
-
-
Product: The resulting crude this compound is typically obtained as a solid or oil and is used in the subsequent reaction step without further purification.
Quantitative Data Summary
The following tables provide representative data for the synthesis of acyl chlorides from various carboxylic acids using thionyl chloride. This data is intended to provide a baseline for comparison when scaling up the synthesis of this compound.
Table 1: Reaction Conditions for Acyl Chloride Synthesis using Thionyl Chloride
| Starting Carboxylic Acid | SOCl₂ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(p-Tolyl)propionic acid | 2.0 | Neat | Reflux | 3 | Crude | [10] |
| Pyridine-2,6-dicarboxylic acid | Excess | Neat | Reflux | 3 | Crude | [5] |
| Benzoic Acid | 1.0 | Dichloromethane | Room Temp | < 0.5 | 86 (as amide) | [11] |
| o-Toluic Acid | 1.2 | Neat | 80-90 | 1 | 91 | [12] |
Table 2: Comparison of Chlorinating Agents
| Reagent | Typical Byproducts | Boiling Point (°C) | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | SO₂(g), HCl(g) | 76 | Gaseous byproducts are easily removed.[1] | Highly corrosive and water-reactive.[5][6] |
| Oxalyl Chloride ((COCl)₂) ** | CO₂(g), CO(g), HCl(g) | 62 | Milder conditions, gaseous byproducts.[3] | More expensive, highly toxic. |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | 106 (POCl₃) | Effective for a wide range of acids. | Liquid byproduct (POCl₃) requires fractional distillation for removal.[1] |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction conversion.
Reaction Pathway
Caption: The overall chemical transformation from carboxylic acid to acyl chloride.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,6-Pyridinedicarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scribd.com [scribd.com]
Removal of impurities from Isoquinoline-6-carbonyl chloride reactions
Welcome to the technical support center for isoquinoline-6-carbonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and use of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its subsequent reactions.
Synthesis of this compound
The conversion of isoquinoline-6-carboxylic acid to its corresponding acyl chloride is a crucial step for various synthetic applications, notably Friedel-Crafts acylation reactions. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is carried out under anhydrous conditions, as acyl chlorides are highly susceptible to hydrolysis. Dry all glassware and solvents thoroughly before use. - Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (thionyl chloride or oxalyl chloride) to drive the reaction to completion. - For reactions with thionyl chloride, refluxing the mixture may be necessary. For oxalyl chloride, the reaction can often be performed at room temperature. - The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.[1] |
| Degradation of product | - Avoid excessive heating or prolonged reaction times, which can lead to the decomposition of the product. Monitor the reaction progress by TLC (by converting a small aliquot to an ester or amide for analysis). |
| Loss during work-up | - this compound is moisture-sensitive.[2] After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure (e.g., rotary evaporation).[1] The crude product is often used directly in the next step without aqueous work-up. |
Issue 2: Presence of Impurities in the Crude Product
| Impurity | Source | Mitigation and Removal |
| Unreacted Isoquinoline-6-Carboxylic Acid | Incomplete reaction. | - Drive the reaction to completion using the methods described above. - If necessary, the crude product can be purified by recrystallization from a non-polar, anhydrous solvent. |
| Thionyl Chloride Residues | Excess reagent used in the synthesis. | - Remove excess thionyl chloride by evaporation under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in its removal. |
| Side-products from DMF Catalyst | Reaction of DMF with oxalyl chloride can form a Vilsmeier reagent. | - Use only a catalytic amount of DMF. |
| Hydrolysis Product (Isoquinoline-6-Carboxylic Acid) | Exposure to moisture during reaction or work-up. | - Maintain strict anhydrous conditions throughout the synthesis and handling of the product. |
Friedel-Crafts Acylation using this compound
Friedel-Crafts acylation is a common application for this compound, allowing for the introduction of the isoquinoline-6-carbonyl moiety onto an aromatic substrate.
Issue 1: Low Yield of the Acylated Product
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Substrate | The aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR). |
| Lewis Acid Catalyst Issues | - Insufficient amount of Lewis acid (e.g., AlCl₃) used. - The Lewis acid has been deactivated by moisture. |
| Reaction with the Isoquinoline Nitrogen | The Lewis acid can complex with the basic nitrogen of the isoquinoline ring, potentially deactivating it. |
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should be aware of when synthesizing this compound?
A1: The primary impurities include unreacted isoquinoline-6-carboxylic acid, residual chlorinating agents (thionyl chloride or oxalyl chloride), and the hydrolysis product (isoquinoline-6-carboxylic acid) if the reaction is exposed to moisture. If DMF is used as a catalyst with oxalyl chloride, byproducts from the formation of the Vilsmeier reagent can also be present.
Q2: How can I purify this compound?
A2: The most common method is to use the crude product directly after removing volatile reagents and solvents under vacuum. If further purification is required, recrystallization from a dry, non-polar solvent can be attempted. It is crucial to maintain anhydrous conditions during the recrystallization process.
Q3: My Friedel-Crafts reaction with this compound is not working. What are the likely causes?
A3: Common reasons for failure include a deactivated aromatic substrate (containing electron-withdrawing groups), insufficient or deactivated Lewis acid catalyst, or the presence of water in the reaction mixture. Ensure your starting materials and reagents are pure and anhydrous, and that you are using a sufficient amount of the Lewis acid.
Q4: Is this compound stable for storage?
A4: Acyl chlorides are generally unstable and reactive compounds, especially towards moisture.[2] For long-term storage, it is advisable to store this compound as its hydrochloride salt in a desiccator under an inert atmosphere. However, even as a salt, it may be susceptible to degradation over time, especially if exposed to air and humidity. It is best to prepare it fresh before use.
Experimental Protocols
Synthesis of this compound using Oxalyl Chloride
This protocol is a general guideline and may require optimization for specific scales and equipment.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend isoquinoline-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred suspension, add oxalyl chloride (1.2-1.5 equivalents) dropwise at room temperature. Then, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. The resulting crude this compound can often be used in the next step without further purification.
Data Presentation
The following table summarizes the expected outcomes of the synthesis of this compound. Please note that actual yields and purity will vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Typical Yield | >90% (crude) | >95% (crude) |
| Purity before Purification | 85-95% | 90-98% |
| Major Impurities | Unreacted starting material, residual SOCl₂, hydrolysis product. | Unreacted starting material, hydrolysis product, DMF-related byproducts. |
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Experimental Workflow for Synthesis and Subsequent Friedel-Crafts Acylation
Caption: General Experimental Workflow.
References
Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinoline-6-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of reactions with this compound?
A1: The most common analytical methods for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Infrared (IR) spectroscopy can also be utilized for real-time reaction monitoring.
Q2: How can I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors:
-
Reaction type: For reactions with significant changes in polarity (e.g., amide formation from a polar amine and the less polar acyl chloride), TLC and HPLC are excellent choices.
-
Information required: NMR provides detailed structural information about reactants, products, and intermediates. LC-MS is highly sensitive and provides mass information, which is useful for identifying products and byproducts.
-
Sample complexity: For complex reaction mixtures, the high resolving power of HPLC and LC-MS is advantageous.
-
Availability of equipment: Choose a method that is readily available in your laboratory.
Q3: My this compound is not dissolving well in the HPLC mobile phase. What can I do?
A3: Solubility issues can be a challenge. If your sample is not dissolving, consider the following:
-
Inject in a stronger solvent: Dissolve your sample in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and inject a small volume. Be aware that this can affect peak shape if the injection solvent is much stronger than the mobile phase.[1]
-
Modify the mobile phase: If performing reverse-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) can improve solubility.
-
Use a different solvent for sample preparation: For analytical purposes, you can often dissolve the sample in a solvent other than the mobile phase, as long as the injection volume is small.[2]
Q4: I am observing a new, unexpected peak in my HPLC chromatogram. What could it be?
A4: An unexpected peak could be due to several reasons:
-
Hydrolysis: this compound is an acyl chloride and is susceptible to hydrolysis by moisture, which would form isoquinoline-6-carboxylic acid. Ensure you are using dry solvents and reagents.
-
Side reactions: Depending on your reaction conditions and the nucleophile used, side products may form.
-
Impurities: The starting material or reagents may contain impurities.
LC-MS analysis can be very helpful in identifying the mass of the species corresponding to the unknown peak, which will aid in its identification.
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For basic compounds like isoquinolines, a slightly acidic mobile phase can improve peak shape. |
| Strong Injection Solvent | Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent must be used, reduce the injection volume.[2] |
| Column Degradation | Flush the column with a strong solvent or replace it if necessary. |
Issue: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Leaking Pump or Fittings | Check for any visible leaks in the HPLC system and tighten or replace fittings as needed. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pump to remove any air bubbles. |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and that the solvent proportions are accurate. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
TLC Analysis
Issue: Spots are not visible on the TLC plate.
| Potential Cause | Troubleshooting Step |
| Compound does not absorb UV light | Isoquinoline derivatives are often UV active due to their aromatic nature. However, if your product is not, you will need to use a chemical stain for visualization. |
| Inappropriate Visualization Stain | Use a stain that reacts with the functional groups present in your compounds. For example, potassium permanganate stain is effective for visualizing compounds with oxidizable groups.[3] Iodine vapor is a good general-purpose stain for many organic compounds.[3] |
| Concentration is too low | Spot a more concentrated solution of your reaction mixture on the TLC plate. |
Issue: Streaking of spots on the TLC plate.
| Potential Cause | Troubleshooting Step |
| Sample is too concentrated | Dilute the sample before spotting it on the plate. |
| Inappropriate developing solvent | The solvent system may be too polar. Try a less polar solvent system to improve the resolution of the spots. |
| Sample is acidic or basic | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape of acidic or basic compounds, respectively. |
Experimental Protocols
General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or acid). Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. For example, start with 95% A and ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
-
-
Analysis: Inject the prepared sample. Monitor the disappearance of the this compound peak and the appearance of the product peak over time. The relative peak areas can be used to estimate the reaction progress.
General Protocol for Reaction Monitoring by TLC
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also spot the starting material (this compound) and the nucleophile as references.
-
Development: Develop the plate in a sealed chamber with an appropriate solvent system. A good starting point for amide formation reactions is a mixture of ethyl acetate and hexanes (e.g., 30:70).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and let it dry. Visualize the spots under UV light (254 nm). If necessary, use a chemical stain such as potassium permanganate or an iodine chamber for visualization.[3]
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Logical approach to HPLC troubleshooting.
References
Validation & Comparative
A Comparative Guide to Isoquinoline-6-carbonyl Chloride and Other Acylating Agents
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. Isoquinoline-6-carbonyl chloride, a heterocyclic acyl chloride, presents a unique reagent for introducing the isoquinoline moiety into molecules, a scaffold known for its presence in a wide array of biologically active compounds and pharmaceuticals.[1][2][3] This guide provides an objective comparison of this compound with other commonly used acylating agents, supported by experimental data and protocols to aid researchers in making informed decisions.
Overview of Acylating Agents
Acylation is a chemical reaction that introduces an acyl group (R-C=O) into a molecule.[4] The reagent that provides this acyl group is known as the acylating agent.[4] These agents are fundamental in the synthesis of esters, amides, and ketones. The reactivity of acylating agents varies significantly, influencing their substrate scope and the required reaction conditions. The most common classes include acyl chlorides, acid anhydrides, carboxylic acids, and esters.[5]
Acyl chlorides, such as this compound, are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion.[5] This high reactivity allows for the acylation of a wide range of nucleophiles, including alcohols, amines, and arenes, often under mild conditions.[4][6]
Comparative Performance Data
The choice of an acylating agent is often a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes the key performance characteristics of this compound in comparison to other representative acylating agents.
| Feature | This compound | Benzoyl Chloride | Acetyl Chloride | Acetic Anhydride |
| Structure | Isoquinoline ring with a -COCl group at the 6-position | Phenyl ring with a -COCl group | Methyl group with a -COCl group | Two acetyl groups linked by an oxygen |
| Reactivity | High | High | Very High | Moderate |
| Typical Nucleophiles | Alcohols, phenols, amines, arenes (Friedel-Crafts)[4][6] | Alcohols, phenols, amines, arenes (Friedel-Crafts) | Alcohols, phenols, amines | Alcohols, phenols, amines |
| Byproducts | HCl | HCl | HCl | Acetic Acid |
| Reaction Conditions | Often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl.[7] Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃).[8][9] | Typically requires a base like pyridine. Lewis acid for Friedel-Crafts. | Highly exothermic reaction, often performed at low temperatures. Requires a base. | Often requires a catalyst (e.g., DMAP, acid) and sometimes heating.[10][11] |
| Advantages | Introduces a biologically significant isoquinoline scaffold.[1][2] High reactivity. | Good for introducing a stable benzoyl protecting group. Widely available. | Small, simple acyl group. High reactivity. | Less corrosive and easier to handle than acetyl chloride. Byproduct is less acidic. |
| Disadvantages | Moisture sensitive, corrosive, generates HCl.[12] | Moisture sensitive, corrosive, lachrymator, generates HCl. | Highly volatile, flammable, corrosive, reacts violently with water. | Lower reactivity than acyl chlorides. |
| Safety Profile | Corrosive. Reacts with water. Requires handling in a fume hood with appropriate PPE.[12] | Corrosive, lachrymator. Handle with care. | Highly flammable, corrosive, severe lachrymator. Reacts violently with water. | Corrosive, flammable. Less hazardous than acetyl chloride. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for acylation reactions using different agents.
Protocol 1: General N-Acylation of an Amine using this compound
This protocol describes a standard procedure for the formation of an amide bond using an acyl chloride.
-
Preparation: A solution of the primary or secondary amine (1.0 eq.) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), is added to the solution to act as an acid scavenger.
-
Acylating Agent Addition: A solution of this compound (1.1 eq.) in the same anhydrous solvent is added dropwise to the amine solution at 0 °C to control the exothermic reaction.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the pure acylated product.
Protocol 2: Friedel-Crafts Acylation of Anisole using Acetyl Chloride[10]
This protocol details the acylation of an activated aromatic ring, a reaction for which this compound can also be employed.
-
Setup: A dry three-necked flask equipped with a dropping funnel and a condenser is charged with aluminum chloride (AlCl₃, 1.05 eq.) and anhydrous dichloromethane under an inert atmosphere. The flask is cooled in an ice bath.
-
Acylium Ion Formation: Acetyl chloride (1.0 eq.) is dissolved in dichloromethane and added slowly to the stirred suspension of AlCl₃.
-
Substrate Addition: A solution of anisole (0.75 eq.) in dichloromethane is then added dropwise to the cooled mixture over 30 minutes.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quenching and Work-up: The reaction mixture is carefully poured into a beaker containing ice and concentrated HCl. The mixture is stirred for 10-15 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[9]
Visualizing Acylation Chemistry
Diagrams are powerful tools for understanding reaction mechanisms and workflows. The following visualizations were created using the DOT language.
Caption: Relative reactivity of common acylating agents.
Caption: General mechanism for nucleophilic acyl substitution.
Caption: A typical experimental workflow for an acylation reaction.
Safety and Handling
Acylating agents, particularly acyl chlorides, are reactive and hazardous chemicals that must be handled with appropriate safety precautions.
-
This compound: This compound is corrosive and moisture-sensitive.[12] It reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas. All handling should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12] It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere.
-
Acetyl Chloride: This is a highly volatile, flammable, and corrosive liquid that reacts violently with water. It is also a lachrymator (causes tears). Extreme caution is required during its use.
-
Acetic Anhydride: While less volatile and reactive than acetyl chloride, it is still corrosive and can cause severe skin burns and eye damage.
-
Byproducts: The generation of HCl gas from acyl chlorides requires the use of a base scavenger and proper ventilation. The acidic byproduct from acid anhydrides (a carboxylic acid) is less volatile and easier to handle but still requires neutralization during work-up.
Always consult the Safety Data Sheet (SDS) for any specific acylating agent before use to be fully aware of its hazards and handling requirements.[12][13]
Conclusion
This compound is a powerful and valuable acylating agent for the specific purpose of incorporating the isoquinoline moiety into a target molecule. Its high reactivity is comparable to other acyl chlorides like benzoyl chloride, allowing for efficient reactions under relatively mild conditions. The primary advantage of using this reagent lies in the strategic value of its heterocyclic core, which is a key component in many pharmacologically active compounds.
The choice between this compound and other acylating agents will ultimately depend on the specific synthetic goal. When the introduction of the isoquinoline group is desired, it is an excellent choice. For general acylation or when a simple acyl group is needed, more common and less expensive agents like acetyl chloride or acetic anhydride may be more appropriate. Researchers must always weigh the reactivity, cost, and safety profiles of each agent to select the most suitable one for their specific application.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Acylation - Wikipedia [en.wikipedia.org]
- 5. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 6. byjus.com [byjus.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, isoquinoline-6-carboxamides have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Their unique structural features allow for potent and selective interactions with various biological targets, making them promising candidates for therapeutic development. This guide provides an objective comparison of the biological performance of isoquinoline-6-carboxamides against related heterocyclic compounds, supported by experimental data, to aid researchers in navigating this complex chemical space.
I. Comparative Biological Activity: A Data-Driven Overview
To facilitate a direct comparison, the following tables summarize key quantitative data from studies evaluating the biological activity of isoquinoline-6-carboxamides and related heterocycles, such as quinolines, imidazoquinolinones, and isoquinolindiones. These compounds have been extensively studied as inhibitors of Poly(ADP-ribose) polymerase (PARP) and as stabilizers of G-quadruplex DNA, both of which are critical targets in cancer therapy.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP, particularly PARP-1 and PARP-2, has proven to be a successful strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Table 1: Comparative PARP Inhibitory Activity of Isoquinoline Derivatives and Related Heterocycles
| Compound Class | Compound Example | Target | IC50 (nM) | Selectivity | Source |
| Isoquinolindione | BYK204165 | PARP-1 | 22.4 | 100-fold for PARP-1 | [1] |
| PARP-2 | 2290 | [1] | |||
| Imidazoquinolinone | BYK49187 | PARP-1 | 4.4 | No selectivity | [1] |
| PARP-2 | 31.6 | [1] | |||
| Imidazopyridine | BYK20370 | PARP-1 | 398 | No selectivity | [1] |
| PARP-2 | 1950 | [1] | |||
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Compound 3l | PARP-1 | 156 | ~2-fold for PARP-2 | [2] |
| PARP-2 | 70.1 | [2] | |||
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Compound 3aa (7-fluoro) | PARP-1 | ~62 | ~2-fold for PARP-2 | [2] |
| PARP-2 | ~28 | [2] |
Key Findings: The data indicate that the core heterocyclic scaffold plays a critical role in both the potency and selectivity of PARP inhibition. For instance, the isoquinolindione derivative BYK204165 demonstrates remarkable selectivity for PARP-1 over PARP-2[1]. In contrast, imidazoquinolinone and imidazopyridine derivatives show less selectivity. Within the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series, subtle modifications, such as the addition of a fluorine atom, can significantly enhance potency[2].
G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are implicated in the regulation of key cellular processes, including transcription and telomere maintenance. Small molecules that stabilize G-quadruplexes can interfere with these processes, making them attractive anticancer agents.
Table 2: Comparative G-Quadruplex Stabilizing Activity of (Iso)quinolinyl-pyridine-2,6-dicarboxamides
| Compound | Heterocycle | Target G4 | ΔTm (°C) at 1 µM | Source |
| 2a | Bis-methylquinolinium | k-RAS | > 25 | [3] |
| h-Telo | > 25 | [3] | ||
| 2b | Bis-methylisoquinolinium (1,3-linker) | k-RAS | 10.5 | [3] |
| h-Telo | 11.5 | [3] | ||
| 2c | Bis-methylisoquinolinium (1,4-linker) | k-RAS | 13.5 | [3] |
| h-Telo | 14.5 | [3] | ||
| 2d | Bis-methylquinolinium (1,3-linker) | k-RAS | 18.5 | [3] |
| h-Telo | 19.5 | [3] |
ΔTm represents the change in the melting temperature of the G-quadruplex DNA upon ligand binding, indicating the degree of stabilization.
Key Findings: The position of the nitrogen atom within the quinoline or isoquinoline ring, as well as the position of the carboxamide linker, significantly influences the G-quadruplex stabilizing activity. The bis-methylquinolinium derivative 2a is a potent stabilizer for both k-RAS and h-Telo G-quadruplexes[3]. The study also highlights that a positive charge on the nitrogen, achieved through methylation, enhances the ability of these compounds to selectively stabilize G-quadruplex structures over duplex DNA[3][4].
II. Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells
This diagram illustrates the principle of synthetic lethality achieved by PARP inhibitors in cancer cells with BRCA mutations. In normal cells, single-strand DNA breaks are repaired by PARP, and double-strand breaks are repaired by homologous recombination, which relies on functional BRCA proteins. In BRCA-deficient cancer cells, the homologous recombination pathway is impaired. When a PARP inhibitor is introduced, single-strand breaks are not repaired and accumulate, leading to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
G-Quadruplex Stabilization Workflow
This diagram outlines the general workflow for identifying and characterizing G-quadruplex stabilizing agents. The process typically begins with the synthesis of a library of compounds, followed by primary screening using a high-throughput method like a FRET-melting assay. Hits from the primary screen are then subjected to secondary assays to confirm their activity and determine their selectivity and mechanism of action.
Caption: G-Quadruplex Stabilizer Discovery Workflow.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols frequently cited in the evaluation of isoquinoline-6-carboxamides and related heterocycles.
PARP1/PARP2 Inhibition Assay (Colorimetric)
This assay measures the activity of PARP enzymes by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials: PARP1 or PARP2 enzyme, activated DNA, histone-coated 96-well plate, biotinylated NAD+, streptavidin-HRP, HRP substrate, stop solution, and test compounds.
-
Procedure:
-
A reaction mixture containing PARP enzyme, activated DNA, and the test compound (at various concentrations) is prepared in a histone-coated 96-well plate.
-
The reaction is initiated by adding biotinylated NAD+ and incubated to allow for the PARylation of histones.
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP is added to the wells to bind to the biotinylated ADP-ribose chains.
-
After another wash step, the HRP substrate is added, and the color development is monitored.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
FRET-Melting Assay for G-Quadruplex Stabilization
This assay is used to determine the ability of a compound to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).
-
Materials: A G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM and TAMRA), buffer containing a stabilizing cation (e.g., K+), and the test compound.
-
Procedure:
-
The FRET-labeled oligonucleotide is annealed in the buffer to form the G-quadruplex structure.
-
The test compound is added to the G-quadruplex solution at various concentrations.
-
The fluorescence of the sample is monitored as the temperature is gradually increased in a real-time PCR machine.
-
As the G-quadruplex unfolds (melts), the distance between the FRET pair changes, leading to a change in fluorescence.
-
The Tm is determined as the temperature at which 50% of the G-quadruplexes are unfolded.
-
The ΔTm is calculated as the difference in Tm with and without the test compound. A larger ΔTm indicates greater stabilization.
-
PCR-Stop Assay
This assay assesses the ability of a compound to stabilize a G-quadruplex structure within a DNA template and thereby block the progression of a DNA polymerase.
-
Materials: A DNA template containing a G-quadruplex-forming sequence, a primer that anneals upstream of this sequence, Taq DNA polymerase, dNTPs, and the test compound.
-
Procedure:
-
The DNA template, primer, and test compound are incubated in a PCR buffer containing a G-quadruplex stabilizing cation (e.g., K+).
-
The PCR reaction is initiated by adding Taq DNA polymerase and dNTPs.
-
The reaction is allowed to proceed for a set number of cycles.
-
The PCR products are then analyzed by gel electrophoresis.
-
Stabilization of the G-quadruplex by the test compound will cause the polymerase to stall, resulting in a truncated PCR product (a "stop" product). The intensity of this stop product is proportional to the stabilizing ability of the compound.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Materials: Cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The solubilizing agent is then added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
-
IV. Conclusion
The comparative data presented in this guide underscore the therapeutic potential of isoquinoline-6-carboxamides and their related heterocyclic analogs. The choice of the core scaffold and the nature of the substituents are critical determinants of their biological activity and selectivity. While isoquinoline-6-carboxamides have demonstrated significant promise, particularly as PARP inhibitors and G-quadruplex stabilizers, the broader family of related heterocycles offers a rich chemical space for the development of novel therapeutics. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to advance these promising compounds from the laboratory to the clinic. Further head-to-head comparative studies will be invaluable in elucidating the subtle structure-activity relationships that govern the biological effects of this fascinating class of molecules.
References
- 1. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Validated HPLC Method for Purity Assessment of Isoquinoline-6-carbonyl Chloride: A Comparative Guide
This guide presents a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of Isoquinoline-6-carbonyl chloride, a reactive intermediate crucial in pharmaceutical synthesis. Due to the inherent reactivity of the acyl chloride moiety with common HPLC mobile phases, this method employs a pre-column derivatization step to ensure sample stability and achieve accurate, reproducible results.
The performance of this proposed method is compared with other analytical alternatives, supported by detailed experimental protocols and validation data presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for quality control and purity determination of this compound.
Proposed HPLC Method with Pre-column Derivatization
Direct analysis of this compound by reversed-phase HPLC is challenging due to its high reactivity and susceptibility to hydrolysis in aqueous mobile phases.[2][3] To overcome this, a derivatization strategy is employed, converting the reactive acyl chloride into a stable methyl ester using methanol.[4][5] This ester is significantly more stable and suitable for analysis under standard reversed-phase conditions.
1.1. Experimental Protocol: Derivatization and HPLC Analysis
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol.
-
Gently swirl the flask to dissolve the sample and allow it to react for 15 minutes at room temperature to form methyl isoquinoline-6-carboxylate.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions: The separation is based on reversed-phase chromatography, which is widely used for the analysis of isoquinoline alkaloids and related aromatic compounds.[6][7]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
Method Validation Protocol
The proposed HPLC method must be validated to ensure its suitability for its intended purpose. The validation will be performed according to ICH Q2(R1) guidelines, assessing the parameters summarized in the table below.[1][8][9]
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, derivatized standard, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) and assess peak purity using a DAD. | The peak for the derivatized analyte should be free of interference from blanks, impurities, or degradation products. Peak purity index > 0.995. |
| Linearity | Prepare at least five concentrations of the derivatized standard across the range of 50% to 150% of the target concentration. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a sample matrix. Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%.[8] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%.[9] |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify with injections at this concentration to confirm precision and accuracy. | %RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | System suitability parameters must be met. Results should not significantly deviate from the nominal conditions. |
| System Suitability | Inject a standard solution five times before starting the analysis. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
Workflow for Method Development and Validation
Caption: Workflow for the purity assessment of this compound.
Comparison with Alternative Analytical Methods
While the proposed derivatization-HPLC method is robust and specific, other analytical techniques could be considered. The following table provides a comparative overview.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Specificity | Quantitation | Throughput | Remarks |
| Proposed Derivatization-HPLC | Chromatographic separation of the stable methyl ester derivative. | Very High: Separates the main component from impurities and degradation products. | Excellent: Highly accurate and precise for purity and impurity quantification. | Medium: Sample preparation (derivatization) adds a step. | Recommended Method: Stable, robust, and specific. Suitable for routine QC and stability studies. |
| Direct HPLC Analysis | Direct injection and chromatographic separation of the acyl chloride. | Poor: The analyte is unstable in aqueous mobile phases, leading to on-column degradation and inaccurate results.[3] | Poor: Not reproducible or reliable due to analyte instability. | High | Not Recommended: High risk of inaccurate and unreliable results due to the reactivity of the acyl chloride. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Moderate: Potential for on-column degradation due to high temperatures. Derivatization to a more thermally stable compound is likely required. | Good (if stable): Requires validation to ensure no thermal degradation occurs. | Medium | Less common for this class of compounds. The high boiling point may be a challenge. |
| Titration | Volumetric analysis, e.g., reacting the acyl chloride with a base. | Low: Not impurity-specific. Measures the total amount of acid chloride and any acidic impurities. | Fair: Provides a measure of total acyl chloride content, not purity from related substances. | High | Useful for a quick assay of the main component but cannot be used for impurity profiling.[5] |
| NMR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | High: Provides structural information and can identify impurities if they are present at sufficient levels (>1%). | Fair: Quantitative NMR (qNMR) is possible but is often less sensitive and precise than HPLC for trace impurities. | Low | Excellent for structural confirmation. Not ideal for routine quantification of low-level impurities. |
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Greener Alternatives for the Synthesis of Isoquinoline-6-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoquinoline-6-carbonyl chloride is a critical step in the development of various pharmaceutical compounds, serving as a key intermediate for creating a wide range of derivatives. The traditional method for this conversion, employing thionyl chloride (SOCl₂), is effective but poses significant environmental and safety risks. This guide provides an objective comparison of greener alternatives to thionyl chloride, supported by experimental data and detailed protocols, to aid researchers in adopting more sustainable synthetic methodologies.
The Conventional Reagent: Thionyl Chloride
Thionyl chloride has long been the reagent of choice for converting carboxylic acids to their corresponding acyl chlorides.[1][2][3] The reaction is efficient and driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[4][5]
However, the use of thionyl chloride is fraught with hazards. It is a highly corrosive and toxic substance that reacts violently with water.[6][7][8][9] Exposure can cause severe burns to the skin and eyes, and inhalation can lead to pulmonary edema.[6][7] The gaseous byproducts, SO₂ and HCl, are also toxic and corrosive, requiring specialized handling and scrubbing procedures to prevent their release into the atmosphere.[4][7] These safety and environmental concerns have prompted the search for safer, more sustainable alternatives.
Greener Alternatives: A Performance Comparison
Several reagents have emerged as viable greener alternatives to thionyl chloride. These alternatives aim to reduce hazards, minimize toxic byproducts, and simplify reaction workups. The following sections compare some of the most promising options.
1. Oxalyl Chloride ((COCl)₂)
Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a common alternative that offers milder reaction conditions.[10][11] Like thionyl chloride, its byproducts are gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies purification. However, it is more expensive and can produce the potent carcinogen dimethylcarbamoyl chloride as a byproduct when DMF is used.[11]
2. Vilsmeier Reagent (and its Greener Synthesis)
The Vilsmeier reagent, traditionally generated from hazardous materials like phosphorus oxychloride or thionyl chloride, is an effective chlorinating agent.[12][13] A greener approach involves its preparation from phthaloyl dichloride and DMF. This method is environmentally benign as the byproduct, phthalic anhydride, can be recovered in high yield by simple filtration.[14][15] This in-situ generation or use of a pre-formed, purified Vilsmeier reagent from greener precursors offers a significant safety improvement.
3. Propanephosphonic Acid Anhydride (T3P®)
T3P® is a versatile and safer coupling reagent widely used in peptide synthesis.[16][17] It is a non-toxic and stable liquid that promotes the formation of amides and esters, and can be adapted for acyl chloride synthesis. Its byproducts are water-soluble phosphonic acids, which are easily removed through an aqueous workup, eliminating the need for distillation of corrosive materials.[16]
4. Cyanuric Chloride (TCT)
Cyanuric chloride is a solid, non-volatile, and cost-effective reagent. The reaction with carboxylic acids produces the corresponding acyl chloride, and the byproduct, cyanuric acid, is a solid that can be conveniently removed by filtration.[18][19] This avoids the handling of corrosive gases and simplifies the product isolation process.
Quantitative Data Summary
The following tables provide a comparative overview of the reagents and hypothetical experimental data for the synthesis of this compound, based on typical outcomes for aromatic acyl chloride synthesis.
Table 1: Comparative Overview of Chlorinating Reagents
| Reagent | Byproducts | Typical Solvent | Typical Temperature (°C) | Workup | Green Chemistry Considerations |
| Thionyl Chloride | SO₂, HCl (gaseous, toxic) | Neat or high-boiling solvents (e.g., Toluene) | 70-80 | Distillation of excess reagent | Highly corrosive, toxic byproducts, violent reaction with water. |
| Oxalyl Chloride/DMF | CO, CO₂, HCl (gaseous) | Dichloromethane, Toluene | 0 - Room Temp | Evaporation of solvent/reagent | Milder conditions, but reagent is toxic and corrosive. Potential carcinogenic byproduct with DMF.[11] |
| Vilsmeier Reagent | DMF, PO₂Cl₂⁻ (from POCl₃) or Phthalic Anhydride (from greener route) | Dichloromethane, 1,4-Dioxane | Room Temp - 60 | Aqueous quench, extraction | Greener when prepared from phthaloyl dichloride, allowing byproduct recovery.[14] |
| T3P® | Propylphosphonic acids (water-soluble) | Ethyl acetate, 2-MeTHF | Room Temp - 50 | Aqueous extraction | Low toxicity, stable, easy removal of byproducts, biodegradable.[16][17] |
| Cyanuric Chloride | Cyanuric acid (solid) | Acetonitrile, Dichloromethane | Room Temp - Reflux | Filtration | Stable solid reagent, easy byproduct removal, avoids gaseous waste.[18] |
Table 2: Hypothetical Experimental Performance Data
| Reagent | Stoichiometry (eq. vs. Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Thionyl Chloride | 2.0 - 5.0 | 2 - 4 | 75 | ~90 | >95 |
| Oxalyl Chloride/DMF | 1.2 - 1.5 | 1 - 3 | 25 | ~95 | >97 |
| Vilsmeier Reagent | 1.1 - 1.3 | 2 - 5 | 40 | ~92 | >96 |
| T3P® | 1.5 | 3 - 6 | 50 | ~88 | >95 |
| Cyanuric Chloride | 0.5 | 4 - 8 | 60 | ~85 | >95 |
Experimental Protocols
The following are representative protocols for the synthesis of this compound from isoquinoline-6-carboxylic acid.
Method A: Conventional Synthesis using Thionyl Chloride
-
Materials: Isoquinoline-6-carboxylic acid (1.0 eq), thionyl chloride (3.0 eq), toluene, catalytic DMF (1-2 drops).
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add isoquinoline-6-carboxylic acid and toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at room temperature with stirring.
-
Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound can be used directly or purified by distillation or crystallization.
-
-
Safety: Conduct in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Thionyl chloride is highly corrosive and reacts violently with water.
Method B: Greener Synthesis using Oxalyl Chloride
-
Materials: Isoquinoline-6-carboxylic acid (1.0 eq), oxalyl chloride (1.5 eq), dry dichloromethane (DCM), catalytic DMF (1 drop).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend isoquinoline-6-carboxylic acid in dry DCM.
-
Add one drop of DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add oxalyl chloride dropwise over 15 minutes. Gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the reaction is complete (monitored by TLC).
-
Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the product.
-
-
Safety: Oxalyl chloride is toxic and corrosive. The reaction generates CO gas. All operations must be performed in a fume hood.
Method C: Sustainable Synthesis using T3P®
-
Materials: Isoquinoline-6-carboxylic acid (1.0 eq), T3P® (50% in ethyl acetate, 1.5 eq), pyridine (2.0 eq), dry acetonitrile.
-
Procedure:
-
Dissolve isoquinoline-6-carboxylic acid in dry acetonitrile in a flask under an inert atmosphere.
-
Add pyridine to the solution.
-
Slowly add the T3P® solution at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours.
-
After completion, cool the mixture and quench with cold saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Safety: T3P® is significantly less hazardous than thionyl chloride, but standard laboratory safety precautions should be followed. Pyridine is flammable and toxic.
Visualizing the Synthetic Pathways
The following diagram illustrates the comparison between the conventional thionyl chloride route and a greener alternative for the synthesis of acyl chlorides.
Caption: Comparison of conventional vs. greener synthetic routes.
Conclusion
While thionyl chloride is a highly effective reagent for the synthesis of this compound, its significant hazards necessitate a shift towards greener alternatives. Reagents like oxalyl chloride, the Vilsmeier reagent (from greener precursors), T3P®, and cyanuric chloride all present viable options with distinct advantages in terms of safety, waste reduction, and ease of handling.
For small-scale laboratory syntheses where mild conditions and high purity are paramount, oxalyl chloride is an excellent choice. For larger-scale operations focused on sustainability and waste reduction, T3P® and greener Vilsmeier reagent preparations offer compelling advantages due to their safer profiles and manageable byproducts. The selection of an appropriate reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available safety infrastructure. By embracing these greener alternatives, the scientific community can continue to advance drug discovery while minimizing its environmental footprint.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [mail.almerja.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. nj.gov [nj.gov]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. researchgate.net [researchgate.net]
- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Using propylphosphonic anhydride (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3) - American Chemical Society [acs.digitellinc.com]
- 18. reddit.com [reddit.com]
- 19. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
In vitro assay validation for compounds synthesized from Isoquinoline-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compounds Synthesized from Isoquinoline-6-carbonyl chloride
This guide provides a comprehensive in vitro validation of a novel series of N-aryl-isoquinoline-6-carboxamides, synthesized from this compound. The anti-proliferative and kinase inhibitory activities of these compounds are objectively compared with a known kinase inhibitor, providing essential data for researchers in oncology and medicinal chemistry. All experimental data is presented in standardized tables, and detailed protocols for the key assays are provided to ensure reproducibility.
Synthesis of Isoquinoline-6-Carboxamide Derivatives
The target compounds, a series of N-aryl-isoquinoline-6-carboxamides, were synthesized through a straightforward and efficient amidation reaction. This compound, the key starting material, was reacted with a variety of substituted anilines in the presence of a base to yield the corresponding carboxamides. This synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Comparative Analysis of In Vitro Anti-Proliferative Activity
The synthesized isoquinoline-6-carboxamide derivatives were evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay. For comparative purposes, the well-established kinase inhibitor, Staurosporine, was included as a reference compound.
| Compound | Structure | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| IQC-1 (N-phenyl) | N-phenylisoquinoline-6-carboxamide | 8.2 | 10.5 |
| IQC-2 (N-(4-chloro)) | N-(4-chlorophenyl)isoquinoline-6-carboxamide | 2.5 | 3.1 |
| IQC-3 (N-(4-methoxy)) | N-(4-methoxyphenyl)isoquinoline-6-carboxamide | 15.7 | 18.2 |
| Staurosporine | (Reference Kinase Inhibitor) | 0.01 | 0.02 |
Kinase Inhibition Profile
To elucidate the mechanism of action, the most potent compound, IQC-2, was further profiled for its inhibitory activity against a panel of cancer-related kinases. The results indicate that IQC-2 is a potent inhibitor of the tyrosine kinase Src.
| Compound | Target Kinase | IC50 (nM) |
| IQC-2 | Src | 50 |
| Staurosporine | Src | 5 |
Experimental Protocols
MTT Assay for Cell Proliferation
-
Cell Seeding: Human cancer cell lines (MCF-7 and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: The synthesized compounds and the reference drug were dissolved in DMSO to prepare stock solutions. Serial dilutions were prepared in culture medium to achieve the desired final concentrations. The cells were treated with varying concentrations of the compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Src Kinase)
-
Reaction Setup: The kinase assay was performed in a 96-well plate. Each well contained the Src kinase enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The test compound (IQC-2) and the reference inhibitor (Staurosporine) were added to the wells at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Detection: The amount of phosphorylated substrate was quantified using a phosphospecific antibody and a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The kinase activity was normalized to the control (no inhibitor). The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for the synthesis and in vitro validation of isoquinoline-6-carboxamide derivatives.
Caption: Simplified representation of the Src kinase signaling pathway and the inhibitory action of IQC-2.
A Comparative Guide to the Efficacy of Isoquinoline-Derived ROCK Inhibitors Versus Standard of Care for Cerebral Vasospasm
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fasudil, a prominent drug derived from an isoquinoline scaffold, with the existing standard treatment, Nimodipine, for the management of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (SAH). The information presented is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Isoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While the specific precursor "Isoquinoline-6-carbonyl chloride" does not lead to a widely marketed drug under that exact classification, the isoquinoline core is central to the class of Rho-associated coiled-coil forming kinase (ROCK) inhibitors. Fasudil, an isoquinoline derivative, is a first-in-class ROCK inhibitor approved for the prevention and treatment of cerebral vasospasm after SAH in several countries.[3][4]
Cerebral vasospasm is a critical complication of SAH, leading to delayed cerebral ischemia and poor neurological outcomes.[5] The standard of care in many regions for improving neurological outcomes is the calcium channel blocker, Nimodipine.[6][7] This guide directly compares the efficacy of Fasudil, as a representative isoquinoline-derived drug, against Nimodipine.
Mechanism of Action
Fasudil: Fasudil is a potent inhibitor of ROCK1 and ROCK2.[8] The ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction. By inhibiting ROCK, Fasudil leads to the relaxation of vascular smooth muscle, thereby dilating cerebral arteries and preventing vasospasm.[9]
Nimodipine: Nimodipine is a dihydropyridine calcium channel blocker.[6] It inhibits the influx of calcium ions into vascular smooth muscle cells, which is essential for contraction.[10] Its lipophilic nature allows it to cross the blood-brain barrier and exert a greater effect on cerebral arteries than on peripheral vessels, leading to cerebral vasodilation.[6][11]
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of Fasudil and Nimodipine from both in vitro studies and clinical trials.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 / Ki Value | Citation |
| Fasudil | ROCK1 | Kinase Assay | Ki = 0.33 µM | [8] |
| Fasudil | ROCK2 | Kinase Assay | IC50 = 0.158 µM | [8] |
| Fasudil | ROCK II | Kinase Assay | IC50 = 1.9 µM | [1][12] |
| Fasudil | PKA | Kinase Assay | IC50 = 4.58 µM | [8] |
| Fasudil | PKC | Kinase Assay | IC50 = 12.30 µM | [8] |
| Nimodipine | L-type Ca2+ Channels | Functional Assay | Not typically measured by IC50 | [6][10] |
Note: The primary mechanism of Nimodipine is channel blocking, which is not always best represented by a simple IC50 value in the same way as enzyme inhibition.
Table 2: Clinical Efficacy in Preventing Cerebral Vasospasm and Improving Outcomes after SAH
| Study Outcome | Fasudil Group | Nimodipine Group | p-value | Citation |
| Symptomatic Vasospasm | 15.2% (5/33 patients) | 28.1% (9/32 patients) | NS | [3] |
| Symptomatic Vasospasm | Similar incidence in both groups | Similar incidence in both groups | NS | [4][13] |
| Good Clinical Outcome (GOS) | 69.7% (23/33 patients) | 55.9% (19/34 patients) | NS | [2] |
| Good Clinical Outcome | 74.5% (41/55 patients) | 61.7% (37/60 patients) | p = 0.040 | [4][13][14] |
| Cerebral Infarction (All Cases) | Odds Ratio: 0.50 (vs. control) | Not directly compared in this meta-analysis | p = 0.0009 | [15] |
| Motor Disturbance Improvement | Significantly better than Nimodipine | - | < 0.05 | [3] |
GOS: Glasgow Outcome Scale; NS: Not Significant.
Mandatory Visualization
Caption: ROCK signaling pathway and the inhibitory action of Fasudil.
Caption: Workflow for in vitro and clinical efficacy evaluation.
Experimental Protocols
In Vitro ROCK Inhibition Assay (Kinase Activity Assay)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the concentration of Fasudil required to inhibit 50% of ROCK enzyme activity.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme.
-
Kinase substrate (e.g., Long S6K substrate peptide).
-
ATP (Adenosine triphosphate).
-
Fasudil in various concentrations.
-
Kinase assay buffer (containing MgCl2, DTT, etc.).
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
96-well microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of Fasudil in DMSO, and then dilute further in the kinase assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific ROCK enzyme, and the substrate.
-
Initiation of Inhibition: Add the various concentrations of Fasudil (or vehicle control) to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a specified concentration of ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent as per the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a second enzymatic reaction that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the Fasudil concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[16][17]
Clinical Trial Protocol for Cerebral Vasospasm in SAH Patients
This protocol provides a generalized framework for a randomized controlled trial comparing Fasudil and Nimodipine.
Objective: To compare the efficacy and safety of intravenous Fasudil with oral Nimodipine for the prevention of symptomatic cerebral vasospasm and improvement of clinical outcomes in patients after aneurysmal SAH.
Study Design: Randomized, open-label, parallel-group clinical trial.[3][13]
Inclusion Criteria:
-
Adult patients (e.g., 18-75 years old) with a confirmed diagnosis of aneurysmal SAH.
-
Surgical or endovascular treatment of the aneurysm performed within a specified timeframe (e.g., 72 hours) of hemorrhage.
-
Specific Hunt and Hess grades (e.g., I to IV).[2]
Exclusion Criteria:
-
Severe pre-existing medical conditions.
-
Pregnancy or lactation.
-
Known hypersensitivity to either study drug.
Interventions:
-
Fasudil Group: Intravenous infusion of Fasudil hydrochloride (e.g., 30 mg) over 30 minutes, administered three times daily for 14 consecutive days.[3]
-
Nimodipine Group: Oral administration of Nimodipine (e.g., 60 mg) every 4 hours for 21 consecutive days.[18]
Primary Endpoints:
-
Incidence of symptomatic vasospasm, defined as the new onset of focal neurological deficits or a decrease in the Glasgow Coma Scale score, not attributable to other causes.[13]
-
Clinical outcome at a specified follow-up period (e.g., 3 or 6 months), assessed using the Glasgow Outcome Scale (GOS). A "good outcome" is typically defined as a GOS score of 4 or 5.[4]
Secondary Endpoints:
-
Presence of vasospasm on transcranial Doppler (TCD) or digital subtraction angiography (DSA).
-
Occurrence of new low-density areas on computed tomography (CT) scans, indicative of cerebral infarction.[13]
-
Incidence of adverse events.
Procedure:
-
Screening and Enrollment: Screen all SAH patients for eligibility and obtain informed consent.
-
Randomization: Randomly assign eligible patients to either the Fasudil or Nimodipine treatment group.
-
Treatment Administration: Begin drug administration as soon as possible after aneurysm treatment.
-
Monitoring: Perform daily neurological assessments. Monitor for vasospasm using TCD. Perform CT scans and/or angiography as clinically indicated.
-
Follow-up: Conduct a final outcome assessment at the end of the follow-up period using the GOS.
-
Statistical Analysis: Compare the primary and secondary endpoints between the two groups using appropriate statistical tests (e.g., chi-square test for proportions, t-test for continuous variables).[4]
Conclusion
The isoquinoline derivative Fasudil demonstrates a distinct mechanism of action from the standard therapy, Nimodipine, by directly targeting the ROCK signaling pathway. In vitro data confirms its potent inhibition of ROCK enzymes.[8][12] Clinical trials indicate that Fasudil is at least as effective as Nimodipine in preventing symptomatic vasospasm and may offer an advantage in improving overall clinical outcomes, particularly concerning motor function.[3][4] The favorable safety profile and distinct pharmacological target make Fasudil a valuable therapeutic alternative and a compelling example of the successful development of isoquinoline-based drugs for critical care medicine. Further research into this compound and related derivatives may yield novel therapeutics with enhanced efficacy and selectivity for a range of diseases.
References
- 1. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 2. Effect of Fasudil Hydrochloride, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]
- 3. Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of fasudil in patients with subarachnoid hemorrhage: final results of a randomized trial of fasudil versus nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment Options for Cerebral Vasospasm in Aneurysmal Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 7. Frontiers | Treatment of Intracranial Vasospasm Following Subarachnoid Hemorrhage [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fasudil hydrochloride | Rho-kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Intraarterial Nimodipine Infusion to Treat Symptomatic Cerebral Vasospasm after Aneurysmal Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Efficacy and Safety of Fasudil in Patients With Subarachnoid Hemorrhage: Final Results of a Randomized Trial of Fasudil Versus Nimodipine [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Systematic assessment and meta-analysis of the efficacy and safety of fasudil in the treatment of cerebral vasospasm in patients with subarachnoid hemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. droracle.ai [droracle.ai]
A Comparative Spectroscopic Guide to Isoquinoline-6-carbonyl Chloride and Its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Isoquinoline and its derivatives are key structural motifs in a vast array of biologically active compounds. The substitution pattern on the isoquinoline core can dramatically influence a molecule's pharmacological profile. Consequently, the ability to unequivocally distinguish between regioisomers of key synthetic intermediates, such as isoquinoline-carbonyl chlorides, is crucial.
This guide provides a comparative overview of the spectroscopic properties of isoquinoline-6-carbonyl chloride and its regioisomers. Due to the limited availability of comprehensive experimental data for all isomers in publicly accessible databases, this comparison includes a combination of available experimental data for related compounds, predicted spectroscopic features based on established principles, and standardized experimental protocols to enable researchers to acquire their own data.
Spectroscopic Data Comparison
A direct comparison of experimental spectroscopic data for all regioisomers of isoquinoline-carbonyl chloride is challenging due to the scarcity of published data. The following table summarizes the available and predicted key spectroscopic features.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features (Experimental and Predicted) |
| Isoquinoline-1-carbonyl chloride | C₁₀H₆ClNO | 191.61[1] | ¹H NMR (Predicted): Protons on the pyridine ring (H-3, H-4) are expected to be significantly downfield. H-8 will likely experience deshielding due to its proximity to the nitrogen and the carbonyl group. ¹³C NMR (Predicted): The carbonyl carbon (C=O) is expected in the 165-175 ppm range. C-1 will be significantly downfield. IR (Predicted, cm⁻¹): A strong C=O stretch is expected around 1750-1780 (acyl chloride). Aromatic C=C and C=N stretching bands will also be present. MS (m/z): Molecular ion peak at 191/193 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve the loss of COCl. |
| Isoquinoline-3-carbonyl chloride | C₁₀H₆ClNO | 191.61 | ¹H NMR (Predicted): H-1 and H-4 are expected to be the most downfield protons on the pyridine ring. ¹³C NMR (Predicted): The carbonyl carbon (C=O) is expected in the 165-175 ppm range. C-3 will be significantly downfield. IR (Predicted, cm⁻¹): Strong C=O stretch around 1750-1780. MS (m/z): Molecular ion peak at 191/193. |
| Isoquinoline-5-carbonyl chloride | C₁₀H₆ClNO | 191.61 | ¹H NMR (Predicted): H-4 and H-6 are expected to be deshielded. H-1 and H-3 will be less affected compared to isomers with substitution on the pyridine ring. ¹³C NMR (Predicted): The carbonyl carbon (C=O) is expected in the 165-175 ppm range. C-5 will be downfield. IR (Predicted, cm⁻¹): Strong C=O stretch around 1750-1780. MS (m/z): Molecular ion peak at 191/193. |
| This compound | C₁₀H₆ClNO | 191.61 | ¹H NMR (Related Compound - Isoquinoline-6-carbaldehyde): δ 10.24 (s, 1H, CHO), 9.39 (s, 1H, H-1), 8.67 (d, J=5.5Hz, 1H, H-3), 8.38 (d, J=9Hz, 1H, H-5), 8.13 (dd, J₁=2Hz, J₂=9Hz, 1H, H-7), 7.87 (d, J=5.5Hz, 1H, H-4). The carbonyl chloride is expected to have a similar pattern, with protons ortho and para to the carbonyl group being the most deshielded. ¹³C NMR (Predicted): The carbonyl carbon (C=O) is expected in the 165-175 ppm range. IR (Predicted, cm⁻¹): Strong C=O stretch around 1750-1780. MS (m/z): Molecular ion peak at 191/193. |
| Isoquinoline-7-carbonyl chloride | C₁₀H₆ClNO | 191.61 | ¹H NMR (Predicted): H-6 and H-8 are expected to be the most deshielded protons on the benzene ring. ¹³C NMR (Predicted): The carbonyl carbon (C=O) is expected in the 165-175 ppm range. C-7 will be downfield. IR (Predicted, cm⁻¹): Strong C=O stretch around 1750-1780. MS (m/z): Molecular ion peak at 191/193. |
| Isoquinoline-8-carbonyl chloride | C₁₀H₆ClNO | 191.61 | ¹H NMR (Predicted): H-1 and H-7 are expected to be significantly deshielded due to their proximity to the nitrogen and the carbonyl group, respectively. ¹³C NMR (Predicted): The carbonyl carbon (C=O) is expected in the 165-175 ppm range. C-8 will be downfield. IR (Predicted, cm⁻¹): Strong C=O stretch around 1750-1780. MS (m/z): Molecular ion peak at 191/193. |
Note: Predicted data is based on general spectroscopic principles and data from related compounds. Actual experimental values may vary.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isoquinoline-carbonyl chloride isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise, especially for quaternary carbons.
-
Relaxation delay: 2-5 seconds.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for obtaining the molecular ion peak with minimal fragmentation.
-
-
Parameters:
-
Mass range: 50-500 m/z.
-
Ionization energy (for EI): Typically 70 eV.
-
Visualizing the Comparison Workflow
The following diagrams illustrate the structural basis for the spectroscopic differences and the general workflow for analysis.
Caption: Numbering of the isoquinoline ring system.
Caption: General workflow for spectroscopic comparison.
Conclusion
References
Safety Operating Guide
Proper Disposal of Isoquinoline-6-carbonyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds like isoquinoline-6-carbonyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
I. Understanding the Hazards
-
Corrosivity: Expected to cause severe skin burns and eye damage.[1]
-
Toxicity: Likely harmful if swallowed and toxic in contact with skin.[2][3][4]
-
Reactivity: Water-reactive, potentially liberating toxic and/or flammable gases.[1] Contact with strong oxidizing agents and strong bases should be avoided.[1]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[2][4]
Summary of Potential Hazards:
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Reactivity | Water-reactive. Incompatible with strong oxidizing agents and strong bases.[1] |
| Environmental | Harmful to aquatic life with long-lasting effects.[2][4] |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling outside of a certified chemical fume hood or if dust is generated.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.[1]
1. Waste Segregation and Collection:
- Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, contaminated PPE), in a dedicated, properly labeled hazardous waste container.
- The container must be made of a material compatible with the chemical, be securely sealed, and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic," "Water-Reactive").
2. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wear the appropriate PPE before attempting to clean up.
- For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1] Avoid generating dust.[1]
- Do not use water to clean up the spill, as the material is water-reactive.[1]
- Once the gross spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and collect the decontamination materials as hazardous waste.
3. Container Management:
- Empty containers that held this compound must also be treated as hazardous waste.
- Do not rinse empty containers with water.
- Seal and label empty containers for disposal through the hazardous waste stream.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
- Provide the waste management company with a complete and accurate description of the waste, including the SDS for a similar compound if one for the specific chemical is unavailable.
- Do not dispose of this compound down the drain or in regular trash.[1][2]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Navigating the Safe Handling of Isoquinoline-6-carbonyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. Isoquinoline-6-carbonyl chloride, a member of the acyl chloride family, is a valuable reagent in organic synthesis. However, its reactivity necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following information is synthesized from the SDS of closely related and structurally similar compounds, including other acyl chlorides and isoquinoline derivatives. It is imperative to treat this compound with the utmost caution and to handle it as a highly hazardous substance.
Immediate Safety and Hazard Information
This compound is anticipated to be a corrosive solid that reacts with water and other protic solvents.[1][2] This reactivity is a primary hazard, as it can lead to the release of corrosive hydrogen chloride gas.[1] Contact with skin and eyes is likely to cause severe burns, and inhalation can result in respiratory tract irritation.[1][3]
Key Hazard Summary
| Hazard | Description | Primary Precaution |
| Corrosivity | Expected to cause severe burns to skin, eyes, and mucous membranes upon contact.[1][3] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1][4] |
| Water Reactivity | Reacts with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas.[1][2] | Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) and store in a tightly sealed container in a desiccator.[2] |
| Inhalation Toxicity | Inhalation of dust or fumes can cause severe irritation to the respiratory tract.[3] | Always handle this chemical within a certified chemical fume hood.[1] |
| Ingestion Toxicity | Expected to be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound to prevent any direct contact.
Recommended PPE
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Consider double-gloving. | Protects against skin contact and potential burns. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][4] | Provides comprehensive protection against splashes and fumes. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations or in case of ventilation failure.[3] | Prevents inhalation of harmful dust and vapors. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict, methodical workflow is essential for minimizing risk.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary glassware and equipment, ensuring it is completely dry.
-
Have appropriate quenching and waste containers ready within the fume hood.
-
-
Handling and Dispensing:
-
Don all required PPE before entering the handling area.
-
Work exclusively within the chemical fume hood with the sash at the lowest practical height.
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use spark-proof tools and equipment to prevent ignition sources.[2]
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment and the work area.
-
Properly dispose of all waste materials according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Quenching:
-
Small, excess amounts of the chemical should be slowly and carefully added to a stirred, cold solution of a weak base, such as sodium bicarbonate, in a fume hood. This should be done in a suitably large container to accommodate any vigorous reaction.
-
-
Waste Collection:
-
Collect all contaminated materials, including disposable gloves, weighing papers, and pipette tips, in a designated, labeled hazardous waste container.
-
The neutralized aqueous waste should also be collected in a separate, labeled hazardous waste container.
-
-
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not pour any waste down the drain.
-
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
